7-Methyluric acid
説明
This compound has been reported in Phaseolus vulgaris with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
7-methyl-3,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNNPKUFPWLTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)NC2=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210106 | |
| Record name | 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7-Methyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
612-37-3 | |
| Record name | 7-Methyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-7-methyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.372 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0040741VCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 7-Methyluric Acid as a Metabolite of Caffeine
This technical guide provides a comprehensive overview of this compound, a minor but significant metabolite of caffeine. It details the metabolic pathways leading to its formation, presents quantitative data from human studies, outlines common experimental protocols for its analysis, and provides visual diagrams to illustrate key processes. This document is intended for professionals in research, science, and drug development who require a deep understanding of caffeine metabolism.
Introduction to this compound
This compound is a purine derivative classified as a xanthine. It is recognized as a minor urinary metabolite of caffeine (1,3,7-trimethylxanthine) in humans. While not one of the primary metabolites, its formation is intrinsically linked to the broader metabolic fate of caffeine and other dietary methylxanthines like theobromine. Its precursor is 7-methylxanthine, which is converted to this compound through an oxidation reaction. The study of minor metabolites like this compound is crucial for a complete understanding of xenobiotic metabolism and can offer insights into the activity of specific enzymes and potential interindividual variability.
Metabolic Pathway of Caffeine to this compound
Caffeine is almost entirely metabolized in the liver before excretion, with less than 3% being eliminated unchanged in urine.[1][2] The metabolism is a multi-step process involving several key enzymes.
Primary Metabolism: The initial steps of caffeine metabolism are primarily carried out by the cytochrome P450 enzyme CYP1A2, which is responsible for over 95% of the primary metabolism.[1][3] This phase involves three main demethylation pathways:
-
N-3-demethylation (70-80%): This is the major route, converting caffeine to paraxanthine (1,7-dimethylxanthine).[1][2]
-
N-1-demethylation (7-8%): This pathway produces theobromine (3,7-dimethylxanthine).[1][2]
-
N-7-demethylation (7-8%): This route leads to the formation of theophylline (1,3-dimethylxanthine).[1][2]
A smaller portion of caffeine (around 15%) can also undergo C-8 hydroxylation to form 1,3,7-trimethyluric acid.[1][2]
Formation of 7-Methylxanthine: 7-Methylxanthine is a key intermediate in the pathway leading to this compound. It can be formed from the further metabolism of the primary dimethylxanthine metabolites. For instance, theobromine can be demethylated to form 7-methylxanthine.[4]
Formation of this compound: The final step in this specific pathway is the oxidation of 7-methylxanthine. This reaction is catalyzed by the enzyme xanthine dehydrogenase, also known as xanthine oxidase (XDH/XO). This enzyme converts 7-methylxanthine into this compound, which is then excreted in the urine.
The following diagram illustrates the metabolic conversion of caffeine, highlighting the pathway to this compound.
Quantitative Data on this compound and Other Metabolites
Quantitative analysis of urinary caffeine metabolites provides valuable data for pharmacokinetic studies and for phenotyping the activity of metabolic enzymes like CYP1A2 and xanthine oxidase.[5][6] The following table summarizes median urinary concentrations from a cross-sectional study of the U.S. population (NHANES 2009–2010), showcasing where this compound (7U) ranks among other metabolites.
| Metabolite Name | Abbreviation | Median Concentration (μmol/L)[7] |
| 1-Methyluric Acid | 1U | 58.6 |
| 7-Methylxanthine | 7X | 45.4 |
| 5-Acetylamino-6-amino-3-methyluracil | AAMU | 39.0 |
| 3-Methylxanthine | 3X | 27.6 |
| 1-Methylxanthine | 1X | 26.6 |
| 1,7-Dimethyluric Acid | 17U | 15.6 |
| Theobromine | 3,7-DMX | 10.1 |
| This compound | 7U | 9.68 |
| Paraxanthine | 1,7-DMX | 8.87 |
| 1,3-Dimethyluric Acid | 13U | 4.80 |
| Caffeine | 1,3,7-TMX | 3.55 |
| Theophylline | 1,3-DMX | 2.50 |
| 1,3,7-Trimethyluric Acid | 137U | 0.820 |
| 3,7-Dimethyluric Acid | 37U | 0.623 |
| 3-Methyluric Acid | 3U | 0.560 |
Data derived from the National Health and Nutrition Examination Survey (NHANES) 2009–2010.[7]
In some subpopulations, excretion patterns may differ. For instance, significantly greater amounts of this compound have been reported in the urine of elderly individuals compared to younger subjects.[8] Furthermore, studies have shown a positive correlation between the urinary excretion of this compound and urine flow rate in males.[9]
Experimental Protocols for Metabolite Quantification
The simultaneous determination of caffeine and its various metabolites, including this compound, in biological matrices like urine and plasma requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC), often coupled with tandem mass spectrometry (LC-MS/MS), is the most common technique.[10][11]
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is critical to remove interferences from the biological matrix.
-
Objective: To isolate caffeine and its metabolites from urine.
-
Procedure:
-
A 100 µL aliquot of urine is diluted in 10 mL of 0.1% acetic acid containing internal standards.[10]
-
1 mL of the diluted mixture is loaded onto a pre-activated SPE cartridge (e.g., Sep-Pak C18 or Oasis HLB).[10]
-
The cartridge is washed twice with 1 mL of 0.1% formic acid to remove interfering substances.[10]
-
The analytes are eluted from the cartridge with 1 mL of methanol.[10]
-
The eluate is evaporated to dryness under a stream of nitrogen gas.[10]
-
The dried residue is reconstituted in 100 µL of a solution such as 0.1% acetic acid/acetonitrile (90:10, v/v).[10]
-
A small aliquot (e.g., 5 µL) is then injected into the LC-MS/MS system for analysis.[10]
-
Analytical Method: LC-MS/MS
-
Objective: To separate, detect, and quantify the individual metabolites.
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]
-
Chromatographic Conditions (Example):
-
Column: Kinetex C18 (3.0 × 100 mm, 2.6 µm).[10]
-
Mobile Phase A: 0.1% acetic acid in water.[10]
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.[10]
-
Flow Rate: 0.2 mL/min.[10]
-
Gradient: A linear gradient is typically used, starting with a low percentage of organic phase (e.g., 15% B) and increasing to a high percentage (e.g., 90% B) to elute all compounds of interest.[10]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion electrospray (ESI+).[12]
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode involves selecting a precursor ion (the protonated molecule [M+H]⁺) for each analyte in the first quadrupole and a specific product ion (a fragment of the precursor) in the third quadrupole.[11] This provides high sensitivity and selectivity.
-
Calibration: Calibration curves are constructed using blank urine spiked with known concentrations of analytical standards for each metabolite.[10]
-
The following diagram outlines the typical experimental workflow for the analysis of urinary caffeine metabolites.
Conclusion
This compound is a product of the xanthine oxidase-mediated metabolism of 7-methylxanthine, which itself is a downstream metabolite of caffeine and theobromine. Although a minor metabolite by concentration, its analysis contributes to a comprehensive profile of caffeine metabolism. The quantification of this compound and other related compounds using robust analytical techniques like LC-MS/MS is essential for pharmacokinetic research, drug-metabolism studies, and understanding the enzymatic pathways that govern the disposition of one of the world's most widely consumed psychoactive substances.
References
- 1. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. mygenome.asia [mygenome.asia]
- 4. article.imrpress.com [article.imrpress.com]
- 5. [Determination of caffeine metabolite for the evaluation of N-acetyltransferase, CYP1A2 and xanthine oxidase activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NAT2 and CYP1A2 phenotyping with caffeine: head-to-head comparison of AFMU vs. AAMU in the urine metabolite ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. enghusen.dk [enghusen.dk]
- 12. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of 7-Methylxanthine to 7-Methyluric Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of 7-methyluric acid from its precursor, 7-methylxanthine. 7-Methylxanthine is a key metabolite of widely consumed methylxanthines such as caffeine and theobromine.[1] Its subsequent conversion to this compound represents a significant step in the metabolic fate of these dietary compounds. This document outlines the core enzymatic pathway, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the biochemical processes for enhanced comprehension.
Core Biosynthetic Pathway
The primary enzymatic reaction responsible for the conversion of 7-methylxanthine to this compound is catalyzed by xanthine oxidase .[2] This enzyme plays a crucial role in purine catabolism, oxidizing hypoxanthine to xanthine and subsequently xanthine to uric acid.[3] In the context of 7-methylxanthine metabolism, xanthine oxidase facilitates the introduction of an oxygen atom onto the C8 position of the purine ring, resulting in the formation of this compound.
The overall reaction can be summarized as follows:
7-Methylxanthine + O₂ + H₂O → this compound + H₂O₂
This oxidative hydroxylation is a critical detoxification step, rendering the molecule more water-soluble for subsequent excretion.
While xanthine oxidase is the direct catalyst for the conversion of 7-methylxanthine, it is important to understand the metabolic origins of 7-methylxanthine itself. It is primarily formed from the demethylation of theobromine (3,7-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine). This preceding step is largely mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to some extent CYP2E1.[2]
Quantitative Data
Currently, specific kinetic parameters (Km and Vmax) for the enzymatic conversion of 7-methylxanthine to this compound by xanthine oxidase are not extensively detailed in the readily available literature. However, studies on the broader activity of xanthine oxidase on various methylxanthines provide some context. For instance, it is known that xanthine oxidase efficiently converts 1-methylxanthine to 1-methyluric acid but has limited activity on 3-methylxanthine.[3] The inhibitory effects of various methylxanthines on xanthine oxidase activity have also been a subject of investigation.[4]
Further research is required to establish a comprehensive quantitative profile for the biosynthesis of this compound.
Experimental Protocols
The following section details a generalized methodology for the in vitro analysis of this compound biosynthesis from 7-methylxanthine.
Objective:
To determine the enzymatic conversion of 7-methylxanthine to this compound by xanthine oxidase in vitro.
Materials:
-
7-Methylxanthine
-
This compound (as a standard)
-
Xanthine oxidase (commercially available, e.g., from bovine milk)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetic acid, HPLC grade
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-methylxanthine in the potassium phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the same buffer. The concentration will need to be optimized based on the specific activity of the enzyme lot.
-
Prepare a series of this compound standards of known concentrations in the buffer for the calibration curve.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, the 7-methylxanthine solution to achieve the desired starting concentration (e.g., 0.5 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution. The final reaction volume should be standardized (e.g., 1 mL).
-
Incubate the reaction mixture at 37°C for a specific time course (e.g., with samples taken at 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction at each time point by adding a quenching solution, such as an equal volume of cold methanol or a strong acid, to precipitate the enzyme.
-
Centrifuge the terminated reaction mixture to pellet the precipitated protein.
-
-
Sample Analysis by HPLC:
-
Transfer the supernatant to an HPLC vial for analysis.
-
The mobile phase can consist of a gradient of methanol and water with a small amount of acetic acid (e.g., 0.5%) to ensure good peak shape. A typical mobile phase composition could be methanol:water:acetic acid (5:95:0.5, v/v/v).[5]
-
Set the flow rate to an optimized value (e.g., 1-2.5 mL/min).[5]
-
Monitor the elution of 7-methylxanthine and this compound using a UV detector at a wavelength where both compounds have significant absorbance (e.g., around 270-280 nm).
-
Identify and quantify the peaks corresponding to 7-methylxanthine and this compound by comparing their retention times and peak areas to those of the standards.
-
-
Data Analysis:
-
Construct a calibration curve for this compound using the standard solutions.
-
Calculate the concentration of this compound produced at each time point from the calibration curve.
-
The rate of the reaction can be determined from the initial linear phase of product formation over time.
-
Signaling Pathways and Experimental Workflows
To visually represent the biochemical processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Biosynthetic pathway of this compound from caffeine and theobromine.
Caption: In vitro experimental workflow for analyzing this compound biosynthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytochrome P450 isoform selectivity in human hepatic theobromine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. Inhibitory effects of methylxanthines on the activity of xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcpe.uobaghdad.edu.iq [ijcpe.uobaghdad.edu.iq]
An In-depth Technical Guide to 7-Methyluric Acid: Discovery, Properties, and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyluric acid, a methylated purine derivative, is a minor but significant metabolite of caffeine in humans. Its discovery in the mid-20th century was a crucial step in understanding the complex metabolic fate of xanthine alkaloids. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, and detailed experimental protocols for its synthesis and quantification. Furthermore, this document includes visualizations of its metabolic pathway and a typical experimental workflow for its analysis in biological matrices, intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug development.
Discovery and History
The identification of this compound is intrinsically linked to the study of caffeine metabolism. While caffeine was first isolated in 1820, a detailed understanding of its biotransformation took over a century to unfold.
The seminal work of Cornish and Christman in 1957 is widely recognized for the definitive discovery of this compound as a urinary metabolite of caffeine.[1] Their research involved the administration of caffeine to human subjects and the subsequent analysis of their urine. Using techniques such as paper chromatography, they were able to separate and identify several metabolites, including this compound.[1] This discovery was a significant contribution to the burgeoning field of drug metabolism, illustrating that even minor metabolites can provide crucial insights into biochemical pathways.
Prior to this, early 20th-century studies had begun to unravel the metabolic fate of xanthines, but the complete picture remained elusive. The work of researchers like Krüger and Schmidt at the turn of the 20th century laid the groundwork by identifying other methylated xanthines in urine, but it was the meticulous work of Cornish and Christman that solidified the position of this compound within the caffeine metabolic pathway.[1]
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2] It belongs to the class of organic compounds known as xanthines, which are purine derivatives.[3] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C6H6N4O3 | [2][4] |
| Molecular Weight | 182.14 g/mol | [2] |
| CAS Number | 612-37-3 | [4] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥98% | [5] |
| Solubility in DMSO | 20 mg/mL | [2] |
| Solubility in Dimethyl Formamide | 5 mg/mL | [5] |
| Solubility in DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
| UV/Vis. λmax | 232, 287 nm | [5] |
Metabolic Pathway
In humans, this compound is formed from the metabolism of caffeine, and also from theobromine. The primary pathway involves the conversion of caffeine to its major metabolite, paraxanthine (1,7-dimethylxanthine). Paraxanthine is then demethylated to 7-methylxanthine. Subsequently, the enzyme xanthine dehydrogenase/oxidase catalyzes the oxidation of 7-methylxanthine to this compound.[3]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of its direct precursor, 7-methylxanthine. While various oxidizing agents can be employed, a representative laboratory-scale protocol is outlined below.
Materials:
-
7-Methylxanthine
-
Hydrogen peroxide (30%)
-
Formic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Distilled water
-
Ethanol
-
Reaction flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
pH meter
-
Buchner funnel and filter paper
-
Crystallization dish
Procedure:
-
Dissolve a known quantity of 7-methylxanthine in a minimal amount of formic acid within the reaction flask.
-
Gently heat the solution with stirring.
-
Slowly add a stoichiometric excess of 30% hydrogen peroxide to the solution. The addition should be dropwise to control the reaction rate and temperature.
-
After the addition is complete, reflux the mixture for a specified period (e.g., 2-4 hours) to ensure the complete oxidation of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the solution by the careful addition of a sodium hydroxide solution until a pH of approximately 7 is reached.
-
The crude this compound may precipitate upon cooling and neutralization. If not, the solution can be concentrated under reduced pressure.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold distilled water, followed by a small amount of cold ethanol.
-
For purification, the crude product can be recrystallized from hot water. Dissolve the solid in a minimal amount of boiling water, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
The purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Quantification of this compound in Urine
The quantification of this compound in urine is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.
Materials and Equipment:
-
Urine sample
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound)
-
Ammonium formate
-
Formic acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Centrifuge
-
HPLC system with a C18 column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Take a specific volume of the urine sample (e.g., 100 µL) and add it to a microcentrifuge tube.
-
Add a known amount of the isotopically labeled internal standard solution.
-
Add a dilution buffer (e.g., ammonium formate buffer) to the sample.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any particulate matter.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the HPLC system.
-
Separate the analytes using a C18 column with a gradient elution program. A typical mobile phase consists of water with formic acid (A) and methanol with formic acid (B).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both this compound and its internal standard.
-
The electrospray ionization source is typically operated in positive or negative ion mode, depending on which provides better sensitivity for the target analyte.
-
-
Data Analysis:
-
Integrate the peak areas for both this compound and the internal standard.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Prepare a calibration curve by analyzing a series of standard solutions with known concentrations of this compound and a constant concentration of the internal standard.
-
Determine the concentration of this compound in the urine sample by interpolating its peak area ratio on the calibration curve.
-
Biological Significance and Applications
This compound is primarily considered a biomarker of caffeine intake. Its concentration in urine can be used in epidemiological and clinical studies to assess caffeine consumption and to study inter-individual variations in caffeine metabolism, which can be influenced by genetic factors (e.g., polymorphisms in the CYP1A2 gene) and environmental factors.
While this compound itself is not known to have significant pharmacological activity, its precursor, 7-methylxanthine, has been investigated for its potential therapeutic effects, including the inhibition of monosodium urate crystallization, which is relevant to the pathology of gout.[5][6] Therefore, understanding the metabolic pathways leading to and from 7-methylxanthine is of interest in drug development.
Conclusion
Since its discovery by Cornish and Christman in 1957, this compound has been a key molecule in the study of caffeine metabolism. While it is a minor metabolite, its presence provides valuable information for researchers in various fields. This technical guide has provided a comprehensive overview of its history, properties, and analytical methodologies, with the aim of supporting further research into the complex world of xanthine metabolism and its implications for human health. The provided experimental protocols and visualizations serve as practical tools for scientists and professionals in the field.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Theobromine for treatment of uric acid stones and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Sources of 7-Methyluric Acid Beyond Caffeine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methyluric acid, a metabolite frequently associated with caffeine consumption, also originates from other endogenous and dietary sources. This technical guide provides an in-depth exploration of the non-caffeine-related pathways leading to the formation of this compound, with a primary focus on the metabolism of theobromine and a discussion of a potential, albeit less characterized, pathway involving the catabolism of nucleic acids. This document details the biochemical transformations, presents quantitative data on metabolite excretion, outlines relevant experimental protocols, and provides visual representations of the involved pathways to support advanced research and drug development.
Introduction
This compound is a purine derivative found in human urine and is often utilized as a biomarker for caffeine intake. However, its presence in biological fluids can be attributed to other metabolic processes, which is a crucial consideration for studies in pharmacology, toxicology, and clinical diagnostics. Understanding these alternative sources is essential for the accurate interpretation of metabolic data and for the development of therapeutic agents that may interact with purine metabolism. This guide delineates the established metabolic pathway from theobromine and explores the hypothetical endogenous route from nucleic acid degradation.
Theobromine Metabolism: A Significant Non-Caffeine Source
Theobromine (3,7-dimethylxanthine) is a purine alkaloid abundant in cocoa and chocolate products. It is structurally similar to caffeine and serves as a significant precursor to this compound in humans.[1] The metabolism of theobromine primarily occurs in the liver and involves a series of demethylation and oxidation reactions.
Signaling Pathway of Theobromine Metabolism
The conversion of theobromine to this compound is a two-step enzymatic process. Initially, theobromine undergoes demethylation at the N3 position to yield 7-methylxanthine. Subsequently, 7-methylxanthine is oxidized to this compound.[2] The key enzymes involved in this pathway are cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1 for the initial demethylation) and xanthine oxidase for the final oxidation step.[3]
Quantitative Data on Theobromine Metabolites
Following the consumption of theobromine, a significant portion is metabolized and excreted in the urine as various metabolites. The table below summarizes the urinary excretion of theobromine and its major metabolites.
| Metabolite | Percentage of Total Urinary Excretion (%) | Reference |
| Theobromine | 1-18 | [4] |
| 7-Methylxanthine | 34-48 | [4] |
| 3-Methylxanthine | 20 | [4] |
| This compound | 7-12 | [4] |
| 3,7-Dimethyluric Acid | 1 | [4] |
| 6-amino-5-[N-methylformylamino]-1-methyluracil | 6-9 | [4] |
Table 1: Urinary Excretion of Theobromine and its Metabolites in Humans.
Experimental Protocols for Theobromine Metabolite Analysis
The quantification of theobromine and its metabolites, including this compound, in biological matrices is typically performed using chromatographic techniques coupled with mass spectrometry.
A common procedure for the analysis of theobromine and its metabolites in urine involves a simple dilution followed by filtration or a more extensive solid-phase extraction (SPE) for cleaner samples.
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is frequently used.[5]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically employed for the separation of these polar analytes.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min for UHPLC.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[5]
Endogenous Formation from Nucleic Acid Catabolism: A Hypothetical Pathway
An entirely endogenous source of this compound may exist through the catabolism of methylated nucleic acids, particularly transfer RNA (tRNA) and messenger RNA (mRNA) caps. These molecules contain 7-methylguanine (7-mG), which upon degradation, could theoretically be converted to 7-methylxanthine and subsequently to this compound.[6]
Proposed Signaling Pathway
The breakdown of RNA releases 7-methylguanosine, which is then converted to 7-methylguanine. The subsequent and critical step, the deamination of 7-methylguanine to 7-methylxanthine, has not been definitively demonstrated to be a significant pathway in humans. Human guanine deaminase exhibits high specificity for guanine, and its activity on 7-methylguanine is not well-established.[7][8] If this conversion does occur, xanthine oxidase would then catalyze the final step to this compound.
Evidence and Unanswered Questions
While 7-methylguanine is a known urinary excretion product of RNA turnover, its direct conversion to 7-methylxanthine in humans remains speculative.[6] Further research is required to identify a human enzyme with significant 7-methylguanine deaminase activity and to quantify the contribution of this pathway to the overall this compound pool. The catabolism of 7-methylguanine may proceed through alternative routes, such as conversion to 8-hydroxy-7-methylguanine or demethylation.[6]
Conclusion
Conversely, the endogenous formation of this compound from the breakdown of methylated nucleic acids via 7-methylguanine remains a hypothetical pathway in humans. Although plausible from a biochemical standpoint, the enzymatic conversion of 7-methylguanine to 7-methylxanthine is not definitively established. Future research in this area is warranted to fully elucidate all endogenous sources of this compound, which will have important implications for metabolic research and clinical diagnostics. Drug development professionals should consider the impact of theobromine intake when evaluating this compound as a biomarker.
References
- 1. Theobromine for treatment of uric acid stones and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theobromine | C7H8N4O2 | CID 5429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Theobromine - Wikipedia [en.wikipedia.org]
- 4. Theobromine - Coffee, Tea, Mate, Methylxanthines and Methylglyoxal - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantification of theobromine and caffeine in saliva, plasma and urine via liquid chromatography-tandem mass spectrometry: a single analytical protocol applicable to cocoa intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicological Properties of 7-Methylguanine, and Preliminary Data on its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of small molecule compounds with higher binding affinity to guanine deaminase (cypin) than guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
7-Methyluric Acid Levels in Biological Fluids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-methyluric acid, a key metabolite of caffeine, and its quantification in various biological fluids. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing its metabolic pathway, providing quantitative data on its presence in different biological matrices, and outlining detailed experimental protocols for its analysis.
Introduction
This compound is a purine derivative and a downstream metabolite of caffeine and other methylxanthines.[1] Its presence and concentration in biological fluids are closely linked to the consumption of caffeinated products.[1] As a biomarker of caffeine intake and metabolism, the accurate quantification of this compound is crucial for pharmacokinetic studies, clinical diagnostics, and understanding the physiological effects of caffeine. This guide summarizes the current knowledge on this compound levels and provides detailed methodologies for its detection and quantification.
Metabolic Pathway of this compound
This compound is not an endogenous compound in the absence of methylxanthine intake. It is formed through the metabolic breakdown of caffeine (1,3,7-trimethylxanthine) and its primary metabolites, paraxanthine (1,7-dimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). The primary pathway involves the N-demethylation of these compounds, primarily by the cytochrome P450 enzyme CYP1A2 in the liver, to form various methylxanthines.[2][3] Subsequently, 7-methylxanthine, a metabolite of theophylline and theobromine, is oxidized to this compound by the enzyme xanthine oxidase.[4]
References
The Natural Occurrence of 7-Methyluric Acid in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyluric acid, a methylated purine derivative, is recognized primarily as a metabolite of methylxanthines such as theobromine and caffeine. While its presence in animals is well-documented as part of xenobiotic metabolism, its natural occurrence in the plant kingdom is confined to a specific subset of species. This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous presence of this compound in plants, with a focus on its metabolic origins, quantitative data, and the analytical methodologies used for its detection and quantification. This document is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug discovery who are interested in the biosynthesis and physiological roles of purine alkaloids and their derivatives.
Data Presentation: Quantitative Occurrence of this compound and Related Metabolites
The presence of this compound in plants is not widespread and is primarily associated with species that accumulate high concentrations of methylxanthines. The most significant findings are in the Coffea genus, particularly within the liberio-excelsoid group. The following tables summarize the available quantitative and semi-quantitative data on the occurrence of this compound and its metabolic precursors. The data is largely derived from radiotracer experiments, which provide insights into the metabolic flux rather than absolute concentrations.
Table 1: Metabolic Fate of [2-¹⁴C]Caffeine in Leaves of Coffea liberica
| Metabolite | Radioactivity Incorporated (%) |
| Theacrine (1,3,7,9-tetramethyluric acid) | 55 |
| Liberine (O²,1,9-trimethyluric acid) | 10 |
| This compound | Not explicitly quantified as a direct metabolite of caffeine in this study, but is a known downstream product of theobromine. |
| Other methyluric acids | Present |
| Unidentified Metabolites | 35 |
Data adapted from Petermann, J.B., and Baumann, T.W. (1983). Metabolic Relations between Methylxanthines and Methyluric Acids in Coffea L. Plant Physiology, 73(4), 961–964.
Table 2: Metabolic Fate of [8-¹⁴C]Theobromine in Leaves of Coffea liberica
| Metabolite | Radioactivity Incorporated (%) |
| Caffeine | 50 |
| Theacrine (1,3,7,9-tetramethyluric acid) | 25 |
| This compound & other methyluric acids | 15 |
| Unidentified Metabolites | 10 |
Data adapted from Petermann, J.B., and Baumann, T.W. (1983). Metabolic Relations between Methylxanthines and Methyluric Acids in Coffea L. Plant Physiology, 73(4), 961–964.
Metabolic Pathways
The formation of this compound in plants is intrinsically linked to the metabolism of purine alkaloids. It is not a primary product of de novo purine biosynthesis but rather a downstream metabolite of xanthine derivatives.
Biosynthesis of Precursors and Formation of this compound
The metabolic pathway leading to this compound in plants like Coffea and Theobroma begins with the purine nucleotide pool. Through a series of enzymatic steps, xanthosine is methylated to form 7-methylxanthosine, which is then converted to 7-methylxanthine. This compound can then be oxidized to this compound. Alternatively, in plants containing theobromine, this dimethylxanthine can be demethylated to 7-methylxanthine, which then serves as the direct precursor to this compound.
Signaling Pathways
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself acts as a signaling molecule in plants. However, other purine catabolites, such as allantoin, have been shown to be involved in abiotic stress responses and the activation of phytohormone signaling pathways, including abscisic acid and jasmonic acid.[2][3][4] This suggests a potential for other purine derivatives to have physiological roles beyond being simple metabolic intermediates or end-products. Further research is required to investigate any potential signaling role for this compound in plants.
Experimental Protocols
The analysis of this compound in plant tissues requires robust extraction and sensitive analytical techniques. Below is a consolidated, modern protocol based on methods described for purine alkaloids in plant matrices.
I. Extraction of this compound from Plant Material
This protocol is a generalized method and may require optimization depending on the specific plant matrix.
-
Sample Preparation:
-
Harvest fresh plant material (e.g., leaves of Coffea liberica) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to dryness.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of an extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v) with 0.1% formic acid to aid in the protonation of the analyte.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with an additional 1 mL of the extraction solvent to ensure complete recovery.
-
Pool the supernatants.
-
-
Sample Clean-up (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be employed to remove interfering compounds. A C18 SPE cartridge is suitable for this purpose.
-
Condition the SPE cartridge with methanol followed by equilibration with the extraction solvent.
-
Load the pooled supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elute the this compound and other purine alkaloids with a stronger solvent (e.g., 90% methanol in water).
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for HPLC-MS/MS analysis.
-
II. Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Instrumentation:
-
A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing linearly to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds with increasing hydrophobicity. This is followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for methyluric acids.
-
Multiple Reaction Monitoring (MRM): For quantification on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for this compound should be monitored. The exact m/z values would be:
-
Precursor Ion (Q1): [M+H]⁺ for this compound (C₆H₆N₄O₃), which is m/z 183.05.
-
Product Ions (Q3): Characteristic fragment ions are selected for quantification and confirmation (e.g., m/z 124.0 and m/z 96.0). These transitions should be optimized by direct infusion of a this compound standard.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity for the analyte of interest.
-
-
Quantification:
-
A calibration curve should be prepared using a certified standard of this compound in the same solvent as the final sample extract. The concentration range should bracket the expected concentration in the plant samples.
-
The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.
-
The final concentration is then expressed as mg/g of dry weight of the plant material.
-
Conclusion
The natural occurrence of this compound in plants is a specialized metabolic trait observed in a limited number of species, most notably in the Coffea genus. Its presence is a direct consequence of the metabolic pathways of purine alkaloids, particularly theobromine. While quantitative data on its absolute concentration remains sparse, radiotracer studies have elucidated its position within the metabolic network of methylxanthines and methyluric acids. The analytical methods for its detection and quantification have advanced to highly sensitive HPLC-MS/MS techniques, enabling precise measurements in complex plant matrices. The potential physiological or signaling roles of this compound in plants remain an open area for future research, which could reveal novel functions for purine catabolites in plant biology. This guide provides a foundational understanding for researchers and professionals seeking to explore this niche area of plant biochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. The purine metabolite allantoin enhances abiotic stress tolerance through synergistic activation of abscisic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allantoin, a stress-related purine metabolite, can activate jasmonate signaling in a MYC2-regulated and abscisic acid-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. okayama.elsevierpure.com [okayama.elsevierpure.com]
An In-depth Technical Guide to 7-Methyluric Acid: Chemical Structure, Properties, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-Methyluric acid, a key metabolite of dietary methylxanthines such as caffeine and theobromine. This document details its chemical structure, physicochemical properties, metabolic pathways, and relevant experimental methodologies.
Chemical Structure and Identification
This compound, a purine derivative, is structurally characterized by a xanthine core with a methyl group substitution at the N7 position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 7-methyl-3,9-dihydropurine-2,6,8-trione[1] |
| CAS Number | 612-37-3 |
| Molecular Formula | C₆H₆N₄O₃[2] |
| Molecular Weight | 182.14 g/mol [1] |
| Canonical SMILES | CN1C2=C(NC(=O)NC2=O)NC1=O[1] |
| InChI Key | YHNNPKUFPWLTOP-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its biological fate and for the development of analytical methods.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Description | Solid[1] |
| Melting Point | 375 °C (decomposes) |
| pKa | 1:2:9.15; 1:4:13.43; 1:9:7.37 |
| pKb | 1:10:-6.27 |
| Solubility | DMSO: ~20 mg/mLDMF: ~5 mg/mLDMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mLSparingly soluble in aqueous buffers[2] |
| UV/Vis λmax | 232, 287 nm[2] |
Biological Significance and Metabolic Pathways
This compound is a significant metabolite of caffeine and theobromine in humans. Its formation is a key step in the clearance of these widely consumed dietary compounds.
Metabolic Pathway of this compound Formation
The primary route of this compound formation involves the metabolism of caffeine and theobromine to 7-methylxanthine, which is then oxidized by the enzyme xanthine oxidase.
Experimental Protocols
Synthesis
A plausible synthetic route to this compound involves the methylation of uric acid.
General Synthetic Workflow:
Note: This represents a generalized approach. Specific reaction conditions, such as solvent, temperature, and reaction time, would require optimization.
Purification by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be employed for the purification of this compound from a reaction mixture or biological sample.
Table 3: HPLC Purification Parameters
| Parameter | Specification |
| Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Flow Rate | Typically 0.5-1.0 mL/min |
| Detection | UV at 232 nm and 287 nm |
Purification Workflow:
Analytical Characterization
The identity and purity of this compound can be confirmed using various spectroscopic techniques.
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure.
-
¹H NMR: Expected signals would include a singlet for the N-methyl group and signals for the exchangeable N-H protons.
-
¹³C NMR: Expected signals would correspond to the carbonyl carbons and the carbons of the purine ring system.
General NMR Sample Preparation:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Expected [M+H]⁺: m/z 183.0511
-
Predicted Fragmentation: Predicted GC-MS data suggests major fragments, though experimental data would be needed for definitive confirmation.
General LC-MS Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol/water).
-
Inject the sample into an LC-MS system.
-
Acquire mass spectra in both full scan and fragmentation (MS/MS) modes.
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200-3500 | N-H stretching |
| ~2800-3000 | C-H stretching (methyl) |
| ~1650-1750 | C=O stretching (carbonyls) |
| ~1500-1600 | C=C and C=N stretching (ring system) |
General FT-IR Protocol (ATR):
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the IR spectrum.
Conclusion
This compound is a crucial molecule in the study of xenobiotic metabolism, particularly concerning the widely consumed methylxanthines. A thorough understanding of its chemical and physical properties, as well as the pathways leading to its formation, is essential for researchers in pharmacology, toxicology, and drug development. The experimental methodologies outlined in this guide provide a framework for the synthesis, purification, and characterization of this important metabolite.
References
7-Methyluric acid CAS number and chemical identifiers
An In-depth Technical Guide to 7-Methyluric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key metabolite of caffeine and theobromine. This document consolidates its chemical identifiers, physicochemical properties, metabolic pathways, and relevant experimental protocols to support research and development activities.
Core Chemical Information
This compound, a purine alkaloid, is a significant biomarker for assessing caffeine and theobromine intake. Its chemical and physical properties are summarized below.
Chemical Identifiers
A compilation of the key chemical identifiers for this compound is presented in Table 1. These identifiers are essential for database searches, procurement, and regulatory submissions.
| Identifier | Value |
| CAS Number | 612-37-3[1][2] |
| PubChem CID | 69160[3][4] |
| IUPAC Name | 7-methyl-3,9-dihydropurine-2,6,8-trione[3] |
| Synonyms | Nthis compound, 7,9-dihydro-7-methyl-1H-purine-2,6,8(3H)-trione[2][5] |
| Molecular Formula | C6H6N4O3[1][3] |
| InChI | InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13)[3][6] |
| InChIKey | YHNNPKUFPWLTOP-UHFFFAOYSA-N[3][6] |
| SMILES | CN1C2=C(NC(=O)NC2=O)NC1=O[3] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and analytical characterization. A summary of these properties is provided in Table 2.
| Property | Value |
| Molecular Weight | 182.14 g/mol [1][2] |
| Appearance | Crystalline solid[7][8] |
| Melting Point | 375 °C (decomposition)[1] |
| Solubility | DMSO: ~20 mg/mL, DMF: ~5 mg/mL, DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/mL[7][8][9] |
| UV/Vis (λmax) | 232, 287 nm[5][7] |
Metabolic Pathways
This compound is a downstream metabolite in the complex metabolism of caffeine and theobromine, which primarily occurs in the liver. The metabolic pathway involves a series of demethylation and oxidation reactions catalyzed by cytochrome P450 enzymes, particularly CYP1A2, and xanthine oxidase.
The following diagram illustrates the metabolic conversion of caffeine and theobromine to this compound.
In the liver, caffeine undergoes demethylation to form three primary metabolites: paraxanthine (about 84%), theobromine, and theophylline.[3] Theobromine is further metabolized to 7-methylxanthine.[10][11] Subsequently, xanthine oxidase catalyzes the oxidation of 7-methylxanthine to produce this compound.[11]
Experimental Protocols
The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.
Determination of this compound in Urine by HPLC
This section outlines a general protocol for the analysis of this compound in urine samples, based on established methods for methylxanthine analysis.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract and concentrate this compound from the urine matrix and remove interfering substances.
-
Materials: C18 SPE cartridges, methanol, deionized water, urine sample.
-
Procedure:
-
Condition the C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute this compound and other methylxanthines with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
2. HPLC Analysis
-
Objective: To separate and quantify this compound from other components in the extracted sample.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Mobile Phase: A gradient elution is often used for the separation of multiple methylxanthines. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12] The gradient program should be optimized to achieve adequate separation of this compound from other metabolites.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at the λmax of this compound (287 nm).
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of this compound in the urine sample is determined by comparing its peak area to the calibration curve.
The following diagram provides a workflow for the experimental analysis of this compound.
Conclusion
This technical guide provides essential information on this compound for researchers and professionals in the fields of pharmacology, toxicology, and drug development. The compiled data on its chemical identifiers, physicochemical properties, metabolic pathways, and a general analytical protocol serves as a valuable resource for further investigation and application of this important biomolecule.
References
- 1. Theobromine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Theobromin? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H6N4O3 | CID 69160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential physiological effects of 7-Methyluric acid
Recent metabolomic studies have included this compound in panels of metabolites to investigate associations with various health conditions. For instance, studies have explored the relationship between urinary caffeine metabolite profiles and Metabolic Syndrome. [13]In one such study, principal component analysis (PCA) was used to reduce the complexity of the metabolite data. This compound was found to contribute to a principal component (PC2) that also included 3-methyluric acid, 3,7-dimethyluric acid, and their xanthine precursors. While the study found a positive association between a different principal component (PC1) and Metabolic Syndrome, the role of the PC2 cluster containing this compound was less clear, highlighting the complexity of these metabolic signatures. [13] Similarly, studies on Parkinson's Disease have noted alterations in the caffeine metabolome, with patients often showing lower levels of caffeine and its various metabolites compared to healthy controls. [14]
Experimental Workflow: Metabolite Biomarker Analysis
This workflow describes the general steps for identifying and validating a metabolite, such as this compound, as a biomarker for a specific physiological state or disease.
Conclusion and Future Directions
This compound is a minor metabolite of common dietary methylxanthines. While its primary role to date has been as a biomarker of caffeine intake, emerging research suggests potential, albeit weak, physiological activity. Its ability to inhibit monosodium urate crystallization warrants further investigation, particularly concerning its potential synergistic effects with its more potent precursor, 7-methylxanthine.
The most significant knowledge gap remains in the area of neurobiology. Given the established neuroprotective effects of both its metabolic parent (caffeine) and its structural analogue (uric acid), direct investigation into the effects of this compound on neuronal cell models is a logical and compelling next step. Future research should focus on:
-
Receptor Binding Assays: Determining if this compound has any affinity for adenosine receptors or other relevant CNS targets.
-
In Vitro Neuroprotection Studies: Assessing its ability to protect neuronal cells from oxidative stress, excitotoxicity, and other insults relevant to neurodegenerative diseases.
-
Enzyme Inhibition Kinetics: Quantifying its interaction with xanthine oxidase and other enzymes in the purine metabolism pathway.
-
In Vivo Studies: Evaluating the pharmacokinetic profile and physiological effects of direct this compound administration in animal models.
Elucidating these potential effects will provide a more complete understanding of the bioactivity of caffeine metabolites and could unveil novel therapeutic avenues for conditions ranging from gout to neurodegenerative disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB summary: caffeine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. The Crystallization of Monosodium Urate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for preparing monosodium urate crystals for in vitro and in vivo studies in mouse and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. Nrf2 Signaling Contributes to the Neuroprotective Effects of Urate against 6-OHDA Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyluric Acid: An Uncharted Territory in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Methyluric acid, a primary metabolite of caffeine and theobromine, is predominantly recognized as a biomarker for purine metabolism. While its parent compounds, methylxanthines, are well-documented modulators of key cellular signaling pathways, the direct role of this compound remains largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of this compound's biochemical properties and contextualizes its potential, yet unconfirmed, involvement in cellular signaling. A significant gap in the scientific literature exists regarding its specific interactions with signaling cascades, necessitating further investigation to elucidate its pharmacological profile.
Introduction
This compound is an oxopurine derivative formed in the metabolic breakdown of methylxanthines, most notably caffeine.[1] It is readily detected in urine and serves as a reliable indicator of caffeine consumption.[2][3] Belonging to the xanthine class of organic compounds, it shares a structural resemblance to endogenous signaling molecules like adenosine.[4][5] However, unlike caffeine and other methylxanthines, direct evidence linking this compound to the modulation of cellular signaling pathways is currently scarce in published scientific literature.
Biochemical and Pharmacological Profile
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C6H6N4O3 | [1] |
| Molecular Weight | 182.14 g/mol | [2] |
| Synonyms | Nthis compound | [4] |
Known Biological Roles:
-
Metabolite: A recognized metabolite of caffeine and theobromine.[2]
-
Biomarker: Utilized in metabolomics studies to assess caffeine intake.[3]
-
Uric Acid Crystallization: Investigated for its role in the formation of monosodium urate crystals, with studies suggesting it has a weaker effect compared to its precursor, 7-methylxanthine.[6]
Postulated Roles in Cellular Signaling Pathways (Extrapolated and Theoretical)
Given the limited direct research on this compound, its potential roles in cellular signaling are largely hypothetical and extrapolated from the known activities of its parent compounds, the methylxanthines. It is crucial to underscore that the following sections are based on theoretical possibilities that require experimental validation.
Adenosine Receptor Antagonism
Methylxanthines are classical antagonists of adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes, including neurotransmission, inflammation, and cardiovascular function.
Hypothetical Signaling Pathway:
Caption: Hypothetical antagonism of adenosine receptors by this compound.
Experimental Protocol: Adenosine Receptor Binding Assay
A radioligand binding assay could be employed to determine the affinity of this compound for adenosine receptor subtypes.
-
Membrane Preparation: Isolate cell membranes from a cell line overexpressing a specific human adenosine receptor subtype (e.g., A1, A2A).
-
Competitive Binding: Incubate the membranes with a known radiolabeled adenosine receptor antagonist (e.g., [3H]DPCPX for A1) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of this compound and subsequently its binding affinity (Ki) using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Inhibition
Methylxanthines are non-selective inhibitors of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in intracellular cyclic nucleotide levels, thereby activating downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).
Hypothetical Signaling Pathway:
Caption: Hypothetical inhibition of phosphodiesterase by this compound.
Experimental Protocol: Phosphodiesterase Activity Assay
A biochemical assay can be used to measure the inhibitory potential of this compound on PDE activity.
-
Reaction Setup: Prepare a reaction mixture containing a purified PDE isozyme, a fluorescently labeled cAMP or cGMP substrate, and varying concentrations of this compound.
-
Incubation: Allow the enzymatic reaction to proceed for a defined period at an optimal temperature.
-
Termination: Stop the reaction.
-
Detection: Add a binding agent that specifically binds to the unhydrolyzed cyclic nucleotide substrate, leading to a change in fluorescence polarization.
-
Data Analysis: Measure the fluorescence polarization and calculate the percentage of PDE inhibition. Determine the IC50 value for this compound.
Future Research Directions
-
Receptor and Enzyme Screening: A comprehensive screening of this compound against a panel of receptors and enzymes, particularly those known to be targets of methylxanthines, is warranted.
-
Cell-Based Assays: Investigation of the effects of this compound on intracellular second messenger levels (e.g., cAMP, Ca2+) in various cell lines.
-
Transcriptomic and Proteomic Analyses: High-throughput screening methods to identify changes in gene and protein expression in response to this compound treatment.
-
Kinase Assays: Direct assessment of the effect of this compound on the activity of key signaling kinases, such as those in the MAPK and PI3K/Akt pathways.
Workflow for Future Investigations:
Caption: Proposed experimental workflow to investigate this compound's role.
Conclusion
This compound remains an enigmatic metabolite. While its origin and presence in biological fluids are well-established, its functional role in cellular signaling is a nascent field of inquiry. The extrapolation from its parent compounds suggests plausible, yet unproven, interactions with key signaling nodes. This guide highlights the significant opportunities for research to uncover the potential pharmacological activities of this compound, which could, in turn, open new avenues for therapeutic development. Rigorous experimental validation of the hypothetical pathways and mechanisms discussed herein is the critical next step in transforming our understanding of this ubiquitous metabolite from a simple biomarker to a potential bioactive molecule.
References
- 1. This compound | C6H6N4O3 | CID 69160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Exposome-Explorer - this compound (Compound) [exposome-explorer.iarc.fr]
- 6. 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 7-Methyluric Acid in Human Urine using High-Performance Liquid Chromatography
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-methyluric acid in human urine. This compound, a metabolite of caffeine, serves as a potential biomarker for caffeine intake and metabolism studies.[1][2][3] The described protocol employs a reversed-phase HPLC system coupled with UV detection, ensuring high sensitivity and selectivity. The method involves a straightforward solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column. This method is suitable for researchers, scientists, and professionals in drug development and clinical diagnostics requiring accurate measurement of this compound in urine samples.
Introduction
This compound is a purine derivative and a primary metabolite of caffeine.[2] Its concentration in urine can provide insights into caffeine consumption patterns and individual metabolic rates. Accurate quantification of this biomarker is crucial for various research areas, including pharmacology, nutritional science, and clinical chemistry. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such metabolites in biological fluids due to its reliability and accessibility.[4] This application note provides a detailed protocol for the determination of this compound in urine, including sample preparation, chromatographic conditions, and method validation.
Experimental Protocol
Materials and Reagents
-
This compound standard (≥98% purity)
-
Isocaffeine (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetate buffer (pH 3.5)
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or RP18)[5][6]
-
Human urine samples
Equipment
-
HPLC system with a UV-visible detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
SPE manifold
-
Centrifuge
-
pH meter
-
Vortex mixer
Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen urine samples at room temperature and centrifuge to remove any particulate matter.
-
Condition the SPE cartridge by passing methanol followed by deionized water.
-
Load 1.0 mL of the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the this compound and other methylxanthines with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex and filter the reconstituted sample before injection into the HPLC system.
Chromatographic Conditions
The separation and quantification are achieved using a reversed-phase HPLC system with the following conditions:
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.05% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm[5] |
| Internal Standard | Isocaffeine |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity
The linearity of the method was assessed by analyzing a series of standard solutions of this compound at different concentrations. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were determined by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high) on the same day and on three different days, respectively.
Limits of Detection and Quantification
The LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from the method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | ≥ 0.999 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 1.0 | < 5% | < 5% | 95 - 105 |
| Medium | 10 | < 5% | < 5% | 95 - 105 |
| High | 40 | < 5% | < 5% | 95 - 105 |
Table 3: Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 10 | 30 |
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Urine.
Conclusion
The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound in human urine. The solid-phase extraction procedure ensures a clean sample, and the chromatographic conditions provide excellent separation and detection. The method is validated and demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in a research or clinical laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Extraction of 7-Methyluric Acid from Serum
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyluric acid is a metabolite of caffeine and theophylline, and its quantification in serum is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of analytes from complex biological matrices like serum, ensuring cleaner extracts and improved analytical sensitivity. This document provides a detailed protocol for the solid-phase extraction of this compound from human serum using polymeric reversed-phase SPE cartridges. The method is designed to be robust and reproducible for downstream analysis by techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H6N4O3 | |
| Molecular Weight | 182.14 g/mol | |
| CAS Number | 612-37-3 | |
| Class | Xanthine | |
| Solubility | Soluble in DMSO (~20 mg/ml) and dimethyl formamide (~5 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it's recommended to first dissolve in DMSO and then dilute with the buffer. |
Experimental Protocol: SPE for this compound from Serum
This protocol is based on established methods for the extraction of methylxanthines and methyluric acids from biological fluids. A polymeric reversed-phase sorbent such as Oasis HLB or a similar alternative is recommended for its high recovery and reproducibility.
Materials and Reagents:
-
SPE Cartridges: Polymeric reversed-phase (e.g., Oasis HLB, 30 mg, 1 mL)
-
Human Serum
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (≥98%)
-
Ammonium acetate
-
Deionized water
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
Solutions Preparation:
-
Sample Diluent (2% Formic Acid in Water): Add 2 mL of formic acid to 98 mL of deionized water.
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized water
-
Wash Solution (5% Methanol in 25mM Ammonium Acetate): Dissolve 0.19 g of ammonium acetate in 100 mL of deionized water. Take 95 mL of this solution and add 5 mL of methanol.
-
Elution Solvent (90:10 Methanol:Water with 0.1% Formic Acid): Mix 90 mL of methanol with 10 mL of deionized water and add 0.1 mL of formic acid.
-
Reconstitution Solvent: Mobile phase used for the analytical method (e.g., 10% Acetonitrile in water with 0.1% formic acid).
SPE Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples at room temperature.
-
To 200 µL of serum in a microcentrifuge tube, add 200 µL of the Sample Diluent (2% Formic Acid in Water). This step precipitates proteins and adjusts the pH to ensure this compound is in a neutral form for optimal retention on the reversed-phase sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of Methanol through the SPE cartridge.
-
Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water through the cartridge.
-
Ensure the sorbent bed does not dry before sample loading.
-
-
Sample Loading:
-
Load the pre-treated serum supernatant (approximately 400 µL) onto the conditioned and equilibrated SPE cartridge.
-
Apply a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Pass 1 mL of the Wash Solution (5% Methanol in 25mM Ammonium Acetate) through the cartridge to remove endogenous interferences.
-
-
Elution:
-
Elute the retained this compound by passing 1 mL of the Elution Solvent (90:10 Methanol:Water with 0.1% Formic Acid) through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the Reconstitution Solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Experimental Workflow Diagram
Application Notes and Protocols for a Sensitive Bioassay of 7-Methyluric Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methyluric acid (7-MU) is a purine derivative and a key metabolite of caffeine and theobromine.[1][2] As a biomarker, the quantification of 7-MU in biological fluids such as urine and serum is crucial for pharmacokinetic studies, monitoring caffeine metabolism, and potentially for clinical diagnostics related to purine metabolism disorders.[3][4] The activity of enzymes like cytochrome P450 1A2 (CYP1A2) and xanthine oxidase influences the levels of 7-MU.
This document provides a detailed protocol for a highly sensitive and robust bioassay for this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high selectivity and sensitivity in quantitative analysis.[5][6]
Principle of the Method: LC-MS/MS
The method is based on the principle of separating this compound from other components in a biological sample using High-Performance Liquid Chromatography (HPLC), followed by detection and quantification using a tandem mass spectrometer. The sample is first subjected to a preparation step, typically Solid Phase Extraction (SPE), to remove interfering substances.[3][7] The cleaned extract is then injected into the LC system.
In the mass spectrometer, this compound molecules are ionized, typically using Electrospray Ionization (ESI). The precursor ion corresponding to 7-MU is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting specific product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures high specificity and sensitivity, allowing for accurate quantification even at very low concentrations.[5][8]
Caption: Principle of LC-MS/MS for this compound Detection.
Caffeine Metabolism Pathway
This compound is produced from its precursor, 7-methylxanthine, through the action of the enzyme xanthine dehydrogenase/oxidase. This is a step in the broader metabolic pathway of caffeine.
Caption: Simplified Caffeine Metabolism Pathway to this compound.
Experimental Protocol: Quantification of 7-MU in Human Urine
This protocol is adapted from methodologies described for the analysis of caffeine metabolites in biological fluids.[3][5]
Materials and Reagents
-
Isotopically labeled internal standard (IS), e.g., [2-13C, 1,3-15N2] this compound (if available) or a structurally similar compound like Isocaffeine.[3]
-
LC-MS grade water, methanol, and acetonitrile[8]
-
Formic acid or acetic acid[3]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[3]
-
Phosphate buffer solution (PBS)
-
Human urine samples (store at -80°C until use)
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound standard in a suitable solvent (e.g., DMSO, followed by dilution in methanol or water).[9][11]
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using a mixture of water and methanol to create calibration standards ranging from approximately 10 ng/mL to 5000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation (Solid Phase Extraction)
Caption: Workflow for Solid Phase Extraction (SPE) of Urine Samples.
-
Thaw and Centrifuge: Thaw frozen urine samples and centrifuge to pellet any precipitates.
-
Spike and Dilute: To 100 µL of supernatant, add the internal standard. Dilute the sample with buffer to reduce matrix effects.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by LC-MS grade water.
-
Loading: Load the diluted urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elution: Elute this compound and other metabolites using a stronger solvent like methanol.[3]
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1260 series or equivalent[8] |
| Column | Reversed-phase C18 or Octylsilica (e.g., 250 x 4 mm, 5 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetate Buffer (pH 3.5)[3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[7] |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 70%) over several minutes to elute analytes, then re-equilibrate.[3] |
| Flow Rate | 0.5 - 1.0 mL/min[12] |
| Injection Volume | 5 - 10 µL |
| Column Temp. | Ambient or 30-40°C |
| MS System | Triple Quadrupole (QqQ) Mass Spectrometer (e.g., Agilent 6430)[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[5][8] |
| MRM Transitions | 7-MU (Positive): m/z 183 -> 155 (example, requires optimization) 7-MU (Negative): m/z 181 -> 138 (example, requires optimization)[5] |
| Gas Temp. | ~300 °C |
| Capillary Voltage | ~3000-4000 V |
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the 7-MU standard to the internal standard (IS) against the concentration of the standards.
-
Linear Regression: Apply a linear regression model to the calibration curve. The coefficient of determination (R²) should be >0.99.
-
Quantification: Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Performance Characteristics
The following tables summarize quantitative data from published methods for the analysis of methyluric acids, demonstrating the typical performance of HPLC-UV and LC-MS/MS assays.
Table 1: HPLC-UV Method Performance
| Parameter | Value | Source |
| Technique | Reversed-Phase HPLC with UV Detection | [3] |
| Sample Matrix | Human Blood Serum, Urine | [3] |
| Detection Limit (LOD) | 0.1 ng per 10 µL injection | [3] |
| Linearity Range | Up to 5 ng/µL | [3] |
| Extraction Recovery | 89% to 106% | [3] |
| Precision (Intra-day) | Satisfactory (not specified) | [3] |
| Precision (Inter-day) | Satisfactory (not specified) | [3] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Source |
| Technique | HPLC-Tandem Mass Spectrometry (MS/MS) | [5] |
| Sample Matrix | Human Urine | [5] |
| Detection Limit (LOD) | ≤25 nM for all analytes | [5] |
| Analysis Time | ~11.5 minutes per sample | [5] |
| Precision (Intra-day CV) | <6.5% | [5] |
| Precision (Inter-day CV) | <4.8% (for duplicate analyses) | [5] |
| Sample Throughput | ~125 samples per 24 hours | [5] |
Alternative and Emerging Technologies
While LC-MS/MS is the gold standard for sensitivity and specificity, other technologies could be developed for specific applications:
-
Immunoassays (ELISA): A competitive ELISA could be developed using specific antibodies against this compound. This would offer high throughput for screening large numbers of samples but may have limitations in specificity due to cross-reactivity with structurally similar molecules.
-
Electrochemical Biosensors: These sensors offer the potential for rapid, low-cost, and portable detection.[13] A biosensor could be fabricated by immobilizing an enzyme (like a specific oxidase) or an antibody onto an electrode surface to generate a measurable electrical signal upon binding to this compound.[14][15] Development would be required to achieve the necessary sensitivity and selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. phytohub.eu [phytohub.eu]
- 5. enghusen.dk [enghusen.dk]
- 6. lcms.cz [lcms.cz]
- 7. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | 612-37-3 | FM25977 | Biosynth [biosynth.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Caffeine Metabolites - Application - Dikma Technologies Inc.- A reliable partner for your lab. [dikmatech.com]
- 13. A novel electrochemical biosensor based on a heterojunction-structured COF/Co3O4/MWCNT: enabling the detection of dopamine and uric acid in complex matrices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Development of a Novel Electrochemical Biosensor Based on Carbon Nanofibers-Gold Nanoparticles-Tyrosinase for the Detection of Ferulic Acid in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: 7-Methyluric Acid as a Biomarker for Caffeine Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caffeine, a widely consumed psychoactive substance, is extensively metabolized in the human body, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme in the liver. The resulting metabolites are excreted in urine and can serve as reliable biomarkers for assessing caffeine intake. Among these metabolites, 7-methyluric acid has emerged as a noteworthy biomarker. It is a downstream product in the caffeine metabolism pathway, formed from the oxidation of 7-methylxanthine. Monitoring the levels of this compound in biological fluids such as urine and serum provides a valuable tool for pharmacokinetic studies, dietary assessment, and understanding individual variations in caffeine metabolism.
These application notes provide a comprehensive overview of this compound as a biomarker for caffeine intake, including its metabolic pathway, detailed protocols for its quantification, and a summary of relevant quantitative data.
Metabolic Pathway of Caffeine to this compound
Caffeine (1,3,7-trimethylxanthine) undergoes a series of demethylation and oxidation reactions. A minor pathway in caffeine metabolism involves the formation of 7-methylxanthine, which is subsequently oxidized by xanthine dehydrogenase/oxidase to form this compound. While the primary route of caffeine metabolism (70-80%) is demethylation to paraxanthine (1,7-dimethylxanthine)[1][2], the quantification of various metabolites, including this compound, can provide a more complete picture of caffeine processing in the body.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the relationship between caffeine intake and this compound levels. These studies highlight the utility of this compound as a biomarker.
Table 1: Correlation of Urinary Caffeine Metabolites with Caffeine Intake
| Analyte | Spearman Correlation (|r|) with Caffeine Intake | P-value | Reference | | :--- | :--- | :--- | :--- | | Caffeine | 0.55–0.68 | <0.0001 |[3] | | Theophylline | 0.55–0.68 | <0.0001 |[3] | | Paraxanthine | 0.55–0.68 | <0.0001 |[3] | | 1-Methylxanthine | 0.55–0.68 | <0.0001 |[3] | | 1-Methyluric acid | 0.55–0.68 | <0.0001 |[3] | | 1,3-Dimethyluric acid | 0.55–0.68 | <0.0001 |[3] | | 1,7-Dimethyluric acid | 0.55–0.68 | <0.0001 |[3] | | This compound | 0.15–0.33 | <0.0001 | [3] | | 1,3,7-Trimethyluric acid | 0.55–0.68 | <0.0001 |[3] | | 5-acetylamino-6-amino-3-methyluracil (AAMU) | 0.55–0.68 | <0.0001 |[3] |
Note: While this compound shows a statistically significant correlation, it is lower than that of other major metabolites.
Table 2: Association of Urinary Caffeine Metabolites with Serum Uric Acid Levels
| Urinary Metabolite | Association with Serum Uric Acid | β coefficient | P-value | Reference |
| Paraxanthine | Inverse | -0.004 | 0.006 | [4][5] |
| Theobromine | Inverse | -0.004 | <0.001 | [4][5] |
| This compound | Inverse | -0.003 | 0.003 | [4][5] |
| 3,7-Dimethyluric acid | Inverse | -0.029 | 0.024 | [4][5] |
| 3-Methylxanthine | Inverse | -0.001 | 0.038 | [4][5] |
| 7-Methylxanthine | Inverse | -0.001 | 0.001 | [4][5] |
Experimental Protocols
Detailed methodologies for the quantification of this compound in biological samples are provided below. The primary techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of this compound in Urine and Serum by HPLC-UV
This protocol is based on a method for the simultaneous analysis of several methyluric acids[6].
1. Sample Preparation (Solid-Phase Extraction)
-
Urine: Dilute 100 µL of urine with an appropriate buffer.
-
Serum: Use 40 µL of blood serum.
-
Extraction:
-
Condition an Oasis HLB cartridge with methanol and then water.
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the methyluric acids with methanol.
-
Evaporate the eluent to dryness and reconstitute in the mobile phase.
-
2. HPLC-UV Analysis
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: Octylsilica, MZ-Kromasil, 5 µm, 250 × 4 mm i.d.[6].
-
Mobile Phase: A gradient elution using a mixture of acetate buffer (pH 3.5) and methanol.
-
Initial: 95:5 (v/v) acetate buffer:methanol.
-
Final (at 15 min): 30:70 (v/v) acetate buffer:methanol[6].
-
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 280 nm[6].
-
Internal Standard: Isocaffeine can be used at a concentration of approximately 8 ng/µL[6].
3. Quantification
-
Create a calibration curve using standards of this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Quantification of this compound in Urine by LC-MS/MS
This protocol is a generalized procedure based on common practices for analyzing caffeine metabolites[7][8].
1. Sample Preparation
-
Urine:
-
Thaw frozen urine samples and mix thoroughly.
-
Take a 10 µL aliquot of the urine sample.
-
Dilute with 65 µL of 25 mM ammonium formate (pH 2.75 with formic acid) and 25 µL of an internal standard mixture[7].
-
Heat at 37°C for 10 minutes while mixing to dissolve any precipitates[7].
-
Centrifuge to remove any remaining particles before injection.
-
2. LC-MS/MS Analysis
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a YMC-Pack C30 (50 x 2.1 mm i.d., 3 µm)[7].
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 200 µL/min[7].
-
Injection Volume: 10 µL[7].
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor and product ions for this compound need to be determined. For example, for 1-methyluric acid, a transition of m/z 183 → 141 has been used. The transition for this compound would be similar.
-
3. Quantification
-
Develop a calibration curve using this compound standards.
-
Quantify the analyte in the samples based on the peak area ratios of the analyte to the internal standard.
Conclusion
This compound is a viable biomarker for assessing caffeine intake, complementing the analysis of other major caffeine metabolites. Its quantification, achievable through robust and sensitive methods like HPLC-UV and LC-MS/MS, can provide valuable insights for clinical and research applications. The provided protocols offer a foundation for laboratories to develop and validate their own assays for the analysis of this compound. The inverse association of several caffeine metabolites, including this compound, with serum uric acid levels also suggests potential areas for further investigation into the physiological effects of caffeine consumption[4][5].
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Association between caffeine metabolites in urine and serum uric acid levels: a cross-sectional study from NHANES 2011 to 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. enghusen.dk [enghusen.dk]
- 8. chromatographyonline.com [chromatographyonline.com]
Application of 7-Methyluric Acid in Metabolomics Studies
Application Note & Protocol
Introduction
7-Methyluric acid is a purine derivative and a minor metabolite of caffeine.[1] In the field of metabolomics, it serves as a crucial biomarker for assessing caffeine intake and metabolism. As a downstream product of 7-methylxanthine, its presence and concentration in biological fluids such as urine and plasma provide a window into the activity of key metabolic enzymes and can be indicative of certain physiological and pathological states.[2] This document provides detailed applications, quantitative data, and experimental protocols for the analysis of this compound in metabolomics research.
Applications in Metabolomics
Biomarker of Caffeine Intake and Metabolism
This compound is a urinary metabolite of caffeine, making it a reliable biomarker for monitoring dietary caffeine consumption.[3] Its levels, often measured in conjunction with other caffeine metabolites, can provide a more accurate picture of caffeine intake than caffeine measurement alone, due to the rapid metabolism of the parent compound.
Assessment of Enzyme Activity
The metabolic pathway leading to the formation of this compound involves the enzyme xanthine oxidase, which converts 7-methylxanthine to this compound. Therefore, the ratio of this compound to other caffeine metabolites can be utilized to phenotype the activity of enzymes involved in caffeine metabolism, such as Cytochrome P450 1A2 (CYP1A2).[4][5] For instance, the ratio of (AFMU + 1X + 1U) / 17U, which includes other metabolites alongside this compound's precursor, is a recognized marker for CYP1A2 activity.[4][6]
Clinical Research and Drug Development
Alterations in caffeine metabolism have been associated with various clinical conditions. For example, studies have shown significantly lower levels of caffeine and its metabolites, including this compound, in patients with Parkinson's disease compared to healthy controls.[2] This highlights the potential of this compound as a biomarker in neurological disease research. In drug development, understanding the baseline metabolic profile, including levels of metabolites like this compound, can be crucial for evaluating drug-metabolite interactions and assessing liver function.[4]
Quantitative Data
The concentration of this compound can vary significantly among individuals due to genetic factors, dietary habits, and overall health status. The following tables summarize representative quantitative data from metabolomics studies.
Table 1: Urinary Concentration of this compound in a General Adult Population [7]
| Analyte | Median Concentration (μmol/L) | Interquartile Range (P25–P75) (μmol/L) |
| This compound | 11.10 | Not specified in the source |
Data from the National Health and Nutrition Examination Survey (NHANES).[7]
Table 2: Analytical Method Performance for Methyluric Acids [8]
| Parameter | Value |
| Linearity Range | Up to 5 ng/µL |
| Detection Limit | 0.1 ng per 10 µL injection |
| Sample Volume (Serum) | 40 µL |
| Sample Volume (Urine) | 100 µL |
| Extraction Recovery | 89% to 106% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine and Serum by RP-HPLC-UV
This protocol is based on the method described by Georgakopoulos et al. for the simultaneous analysis of several methyluric acids.[8]
1. Sample Preparation (Solid Phase Extraction - SPE)
a. Condition an Oasis HLB SPE cartridge by passing 5.0 mL of methanol, followed by 5.0 mL of water, and then 10.0 mL of 0.1% acetic acid buffer.[9] b. For urine samples, dilute 100 µL of urine with 3 mL of 0.1% acetic acid to adjust the pH to approximately 4.5.[9] c. For serum samples, use 40 µL of serum.[8] d. Load the prepared sample onto the conditioned SPE cartridge. e. Wash the cartridge with 5.0 mL of 0.1% acetic acid buffer followed by 5.0 mL of distilled water.[9] f. Dry the cartridge by air aspiration for 5-10 minutes.[9] g. Elute the analytes with 4.0 mL of methanol.[9] h. Evaporate the eluent to dryness under a gentle stream of nitrogen. i. Reconstitute the residue in 50 µL of the mobile phase for HPLC analysis.[9]
2. HPLC-UV Analysis
a. HPLC System: A standard HPLC system with a UV detector. b. Column: Octylsilica, MZ-Kromasil, 5 µm, 250 x 4 mm i.d.[8] c. Mobile Phase:
- Solvent A: Acetate buffer (pH 3.5)
- Solvent B: Methanol d. Gradient Elution: Start with 95:5 (v/v) of Solvent A:B, changing linearly to 30:70 (v/v) over 15 minutes.[8] e. Flow Rate: 1.0 mL/min. f. Column Temperature: Ambient.[8] g. Injection Volume: 10 µL. h. Detection: UV at 280 nm.[8] i. Internal Standard: Isocaffeine at a concentration of approximately 8 ng/µL.[8]
Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS
This protocol is a general representation based on methods for analyzing caffeine metabolites in urine.[10][11]
1. Sample Preparation
a. Thaw frozen urine samples and mix thoroughly. b. Take a 10 µL aliquot of the urine sample.[10] c. Dilute the sample with 65 µL of 25 mM ammonium formate (pH 2.75 with formic acid) and 25 µL of an internal standard mixture (isotopically labeled this compound is recommended).[10] d. Heat the sample at 37°C for 10 minutes with mixing to dissolve any precipitates.[10] e. Centrifuge the sample to remove any remaining particulate matter before injection.[10]
2. LC-MS/MS Analysis
a. LC System: A high-performance liquid chromatography system. b. Column: A suitable reversed-phase column, such as a Kinetex 1.7 μm XB-C18 column (100 × 3.0 mm).[11] c. Mobile Phase:
- Solvent A: 5% methanol in water with 0.05% formic acid.[11]
- Solvent B: 90% methanol with 0.05% formic acid.[11] d. Gradient Elution: A gradient program should be optimized to ensure separation from other metabolites. A typical run might start with a low percentage of Solvent B, ramp up to a high percentage to elute all compounds, and then re-equilibrate. e. Flow Rate: 0.4 mL/min.[9] f. Column Temperature: 40°C.[9] g. Injection Volume: 10-50 µL.[10][11] h. Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source. i. Ionization Mode: Both positive and negative ion modes should be tested for optimal sensitivity, though xanthines often ionize well in positive mode. j. MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.
Visualizations
Caffeine Metabolism Pathway
The following diagram illustrates the main metabolic pathways of caffeine, highlighting the position of this compound.
Caption: Simplified caffeine metabolism pathway leading to this compound.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the quantification of this compound in biological samples.
Caption: General workflow for this compound analysis in metabolomics.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating Plasma Metabolomics and Gut Microbiota Changes Associated With Parkinson Disease: A Focus on Caffeine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenotypic polymorphism and gender-related differences of CYP1A2 activity in a Chinese population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthine oxidase inhibition by allopurinol affects the reliability of urinary caffeine metabolic ratios as markers for N-acetyltransferase 2 and CYP1A2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. enghusen.dk [enghusen.dk]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of 7-Methyluric Acid Analytical Standard in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 7-Methyluric acid as an analytical standard in research, particularly in the fields of pharmacology, clinical chemistry, and drug metabolism studies. Detailed protocols for the quantification of this compound in biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are provided, along with data on its biological concentrations and metabolic pathway.
Introduction
This compound is a purine derivative and a minor metabolite of caffeine.[1] As a stable, high-purity analytical standard, it is an essential tool for the accurate quantification of this metabolite in biological fluids. Such measurements are crucial for pharmacokinetic studies of caffeine, assessing enzyme activity, and investigating the potential role of caffeine and its metabolites in various physiological and pathological processes.[2][3]
Applications
The this compound analytical standard has several key applications in research and development:
-
Pharmacokinetic Studies: Used to accurately quantify this compound concentrations in plasma, urine, and other biological matrices to determine the absorption, distribution, metabolism, and excretion (ADME) of caffeine.[4]
-
Drug Metabolism and Enzyme Activity Assays: Serves as a reference standard in studies investigating the activity of enzymes involved in caffeine metabolism, such as xanthine oxidase.[2]
-
Biomarker Discovery and Validation: Employed in metabolomics research to identify and validate potential biomarkers for various conditions. For instance, altered levels of caffeine metabolites have been investigated in relation to hyperuricemia and Parkinson's disease.[5]
-
Clinical Chemistry and Diagnostics: Utilized in the development and validation of clinical diagnostic assays for monitoring caffeine intake or related metabolic disorders.
-
Food and Beverage Industry: Applied in quality control and research to analyze the metabolite profile of caffeine-containing products.
Quantitative Data Summary
The following tables summarize reported concentrations of this compound in human biological fluids. These values can serve as a reference for expected physiological ranges.
Table 1: Urinary Concentrations and Excretion Rates of this compound in the U.S. Population (NHANES 2009-2010) [6]
| Parameter | Median (95% CI) |
| Urine Concentration (μmol/L) | 3.84 (3.38–4.42) |
| Urine Excretion Rate (nmol/min) | 2.92 (2.61–3.27) |
Note: These values represent a general population and can be influenced by factors such as caffeine intake, genetics, and co-administered substances.
Signaling Pathway
This compound is formed from its precursor, 7-methylxanthine, through the action of xanthine dehydrogenase/oxidase.[1] This reaction is part of the broader caffeine metabolism pathway.
Caption: Simplified caffeine metabolism pathway highlighting the formation of this compound.
Experimental Protocols
The following are detailed protocols for the analysis of this compound in biological samples. These protocols are based on established methodologies and should be adapted and validated for specific laboratory conditions.
Experimental Workflow Overview
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacokinetics of caffeine and its metabolites in plasma and urine after consuming a soluble green/roasted coffee blend by healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Association between caffeine metabolites in urine and serum uric acid levels: a cross-sectional study from NHANES 2011 to 2012 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Isotopically Labeled 7-Methyluric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methyluric acid is a primary metabolite of caffeine and theophylline, making it a crucial biomarker in pharmacokinetic and metabolic studies. The use of stable isotopically labeled internal standards is the gold standard for quantitative analysis by mass spectrometry, providing high accuracy and precision. This document provides a detailed protocol for the synthesis of isotopically labeled this compound, which can be utilized as an internal standard in various research applications, including drug metabolism studies and clinical diagnostics.
The presented synthesis is based on the Traube purine synthesis, a robust and versatile method for the formation of the purine ring system. This protocol allows for the flexible incorporation of isotopes such as ¹³C and ¹⁵N at specific positions within the this compound molecule, depending on the desired application and the commercially available labeled precursors.
Materials and Reagents
| Reagent | Isotopic Label | Supplier | Catalog Number | Purity |
| [¹³C]Urea | ¹³C, 99% | Cambridge Isotope Laboratories, Inc. | CLM-311 | ≥98% |
| [¹⁵N₂]Urea | ¹⁵N₂, 98% | Cambridge Isotope Laboratories, Inc. | NLM-467 | ≥98% |
| [¹³C, ¹⁵N₂]Urea | ¹³C, 99%; ¹⁵N₂, 98% | Cambridge Isotope Laboratories, Inc. | CNLM-234 | ≥98% |
| [¹³C]Methyl Iodide | ¹³C, 99% | Cambridge Isotope Laboratories, Inc. | CLM-287 | ≥98% |
| [D₃]Methyl Iodide | D₃, 99% | Cambridge Isotope Laboratories, Inc. | DLM-21 | ≥98% |
| [¹³C, D₃]Methyl Iodide | ¹³C, 99%; D₃, 99% | Cambridge Isotope Laboratories, Inc. | CDLM-1537 | ≥98% |
| Cyanoacetic acid | Unlabeled | Sigma-Aldrich | C2240 | ≥99% |
| Sodium ethoxide | Unlabeled | Sigma-Aldrich | 156699 | ≥95% |
| Sodium nitrite | Unlabeled | Sigma-Aldrich | S2252 | ≥99% |
| Sodium dithionite | Unlabeled | Sigma-Aldrich | 157953 | ≥85% |
| Ethanol | Unlabeled | Fisher Scientific | AC615090010 | ≥99.5% |
| Hydrochloric acid | Unlabeled | Sigma-Aldrich | 320331 | 37% |
| Sodium hydroxide | Unlabeled | Sigma-Aldrich | S5881 | ≥98% |
Experimental Protocols
This synthesis is performed in four main stages:
-
Synthesis of isotopically labeled 1-methyl-6-aminouracil.
-
Nitrosation of 1-methyl-6-aminouracil to form 1-methyl-5-nitroso-6-aminouracil.
-
Reduction of the nitroso group to yield 1-methyl-5,6-diaminouracil.
-
Cyclization with a labeled one-carbon source to form the desired isotopically labeled this compound.
Stage 1: Synthesis of Isotopically Labeled 1-Methyl-6-aminouracil
This stage introduces the labeled methyl group at the N1 position, which will become the N7 position in the final product.
-
Preparation of [¹³C]- or [D₃]-1-Methylurea:
-
In a sealed reaction vessel, combine a solution of [¹³C]- or [D₃]-methylamine hydrochloride in water with a solution of potassium cyanate.
-
Heat the mixture at 80°C for 2 hours.
-
Allow the solution to cool to room temperature, then cool further in an ice bath to crystallize the product.
-
Filter the crystals, wash with cold water, and dry under vacuum to yield labeled 1-methylurea.
-
-
Condensation to form [7-¹³CH₃]- or [7-CD₃]-6-aminouracil:
-
Dissolve the isotopically labeled 1-methylurea and cyanoacetic acid in a solution of sodium ethoxide in absolute ethanol.
-
Reflux the mixture for 6-8 hours. A precipitate will form during the reaction.
-
Cool the reaction mixture to room temperature and filter the precipitate.
-
Wash the solid with ethanol and then diethyl ether.
-
Dissolve the solid in hot water and acidify with concentrated hydrochloric acid to a pH of approximately 5-6.
-
Cool the solution to induce crystallization.
-
Filter the resulting crystals, wash with cold water, and dry to yield isotopically labeled 1-methyl-6-aminouracil.
-
Stage 2: Nitrosation of 1-Methyl-6-aminouracil
-
Suspend the isotopically labeled 1-methyl-6-aminouracil in water.
-
Add a concentrated solution of sodium nitrite in water dropwise while maintaining the temperature at 20-25°C.
-
Stir the mixture vigorously. The color of the suspension will change to a deep purple or violet.
-
Continue stirring for 1-2 hours after the addition is complete.
-
Filter the resulting colored precipitate, wash with cold water and then ethanol.
-
Dry the product to obtain 1-methyl-5-nitroso-6-aminouracil.
Stage 3: Reduction of 1-Methyl-5-nitroso-6-aminouracil
-
Suspend the 1-methyl-5-nitroso-6-aminouracil in a 1 M sodium hydroxide solution.
-
Gently heat the mixture to 50-60°C.
-
Add sodium dithionite portion-wise until the color of the solution disappears, indicating the reduction of the nitroso group.
-
Cool the solution in an ice bath to precipitate the product.
-
Filter the white to off-white precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-5,6-diaminouracil.
Stage 4: Cyclization to form Isotopically Labeled this compound
This final step closes the purine ring and can be used to introduce ¹³C or ¹⁵N labels at the C8 and N1/N3 positions, respectively.
-
In a round-bottom flask, mix the 1-methyl-5,6-diaminouracil with isotopically labeled urea ([¹³C]Urea, [¹⁵N₂]Urea, or [¹³C, ¹⁵N₂]Urea).
-
Heat the mixture to 180-200°C for 30-45 minutes. The mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature.
-
Dissolve the solid in a hot solution of 1 M sodium hydroxide.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4.
-
A white precipitate of isotopically labeled this compound will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Filter the product, wash thoroughly with cold water, and dry in a vacuum oven at 80°C.
-
The final product can be further purified by recrystallization from hot water if necessary.
Characterization
The identity and isotopic enrichment of the final product should be confirmed by:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the isotopic label(s).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): To confirm the structure and the position of the isotopic label(s).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Data Presentation
| Compound | Isotopic Label | Position of Label(s) | Expected Mass Shift (Da) |
| This compound | ¹³C | 7-methyl | +1 |
| This compound | D₃ | 7-methyl | +3 |
| This compound | ¹³C | 8-carbonyl | +1 |
| This compound | ¹⁵N₂ | 1 and 3 | +2 |
| This compound | ¹³C, ¹⁵N₂ | 8-carbonyl, 1 and 3 | +3 |
| This compound | ¹³C, D₃ | 7-methyl | +4 |
Workflow Diagrams
Caption: Synthetic workflow for isotopically labeled this compound.
Caption: Isotopic labeling strategy for this compound synthesis.
Application Note: High-Resolution Separation of 7-Methyluric Acid Isomers by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient capillary electrophoresis (CE) method for the separation of 7-methyluric acid and its structural isomers, 1-methyluric acid and 3-methyluric acid. These compounds are significant metabolites of caffeine and other methylxanthines, and their accurate quantification is crucial in metabolic and pharmacokinetic studies. The described protocol utilizes a simple buffer system and standard CE instrumentation to achieve baseline separation of these closely related isomers, making it a valuable tool for drug metabolism research and clinical diagnostics.
Introduction
This compound is a purine derivative and a major metabolite of caffeine. Its isomers, including 1-methyluric acid and 3-methyluric acid, are also formed through various metabolic pathways. Due to their structural similarity, the separation of these isomers presents an analytical challenge. Capillary electrophoresis offers a high-efficiency separation technique well-suited for this purpose, providing advantages in terms of speed, resolution, and low sample and reagent consumption.[1][2] This document provides a detailed protocol for the separation of these isomers using capillary zone electrophoresis (CZE).
Experimental Protocols
This protocol is based on the successful separation of caffeine and its metabolites, including methyluric acid isomers, as demonstrated in the scientific literature.[3][4][5]
Instrumentation and Materials
-
Instrument: Standard capillary electrophoresis system with UV detection capabilities.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, with an effective length of 90 cm and a total length of 98 cm.[5]
-
Reagents:
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ammonium hydroxide (NH₄OH) for pH adjustment
-
This compound standard
-
1-Methyluric acid standard
-
3-Methyluric acid standard
-
Deionized water
-
0.1 M Sodium hydroxide (for capillary conditioning)
-
0.1 M Hydrochloric acid (for capillary conditioning)
-
Procedure
-
Buffer Preparation (Running Buffer):
-
Capillary Conditioning:
-
At the beginning of each day, rinse the capillary sequentially with 0.1 M NaOH for 10 minutes, deionized water for 10 minutes, and finally with the running buffer for 15 minutes.
-
Between each run, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then equilibrate with the running buffer for 5 minutes.
-
-
Sample Preparation:
-
Prepare individual stock solutions of 1-methyluric acid, 3-methyluric acid, and this compound in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the running buffer).
-
Prepare a mixed standard solution containing all three isomers at a final concentration suitable for UV detection (e.g., 10-50 µg/mL).
-
-
Capillary Electrophoresis Analysis:
Data Presentation
The following table summarizes the expected quantitative data for the separation of methyluric acid isomers based on the described protocol. The migration times are estimated from published electropherograms of caffeine metabolite separations.[5]
| Analyte | pKa | Estimated Migration Time (min) |
| 1-Methyluric Acid | 6.04 | ~26.5 |
| This compound | 6.22 | ~28.0 |
| 3-Methyluric Acid | Not specified | ~25.0 |
Note: The pKa values are sourced from Peri-Okonny et al. (2005).[5] The migration order can be influenced by the specific CE system and slight variations in experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for the CE separation of this compound isomers.
Caption: Logical relationship of the separation principle in capillary electrophoresis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of caffeine and its metabolites in urine by high-performance liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of caffeine and its metabolites in urine by capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of caffeine and its metabolites in urine by capillary electrophoresis‐mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of 7-Methyluric Acid via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of 7-methyluric acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below detail the necessary steps from sample preparation to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data.
Introduction
This compound is a methylated derivative of uric acid and a metabolite of caffeine.[1][2] Its structural characterization is crucial for understanding its biological roles and for quality control in drug development processes where it may be an impurity or a metabolite. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of its chemical structure. This document outlines the application of various NMR experiments, including ¹H, ¹³C, HSQC, HMBC, and NOESY, for the complete structural assignment of this compound.
Data Presentation
The following tables summarize the quantitative NMR data for this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | 152.0 |
| 2 | - | 157.5 |
| 3 | 10.8 (br s, 1H) | - |
| 4 | - | 106.5 |
| 5 | - | 155.0 |
| 6 | - | 160.0 |
| 7-CH₃ | 3.5 (s, 3H) | 29.5 |
| 8 | 7.8 (s, 1H) | 140.0 |
| 9 | 11.5 (br s, 1H) | - |
Note: Chemical shifts are referenced to an internal standard and can vary slightly based on solvent and concentration. The broad singlets for the NH protons are due to chemical exchange.
Table 2: Key 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Carbon (¹³C) / Proton (¹H) | Correlation Type |
| HSQC | 3.5 (7-CH₃) | 29.5 (7-CH₃) | ¹JCH |
| 7.8 (H8) | 140.0 (C8) | ¹JCH | |
| HMBC | 3.5 (7-CH₃) | 106.5 (C4), 155.0 (C5) | ²JCH, ³JCH |
| 7.8 (H8) | 106.5 (C4), 155.0 (C5) | ²JCH, ²JCH | |
| NOESY | 3.5 (7-CH₃) | 7.8 (H8) | Through-space |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Purity : Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities.[2]
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the good solubility of this compound and its ability to allow for the observation of exchangeable NH protons.[2]
-
Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.[1]
-
Dissolution : Dissolve the sample completely. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtration : Filter the sample through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for ¹H and ¹³C NMR chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.
3.2.1. ¹H NMR Spectroscopy
-
Pulse Program : Standard single-pulse experiment.
-
Spectral Width : 12-15 ppm.
-
Number of Scans : 16-64, depending on concentration.
-
Relaxation Delay : 1-2 seconds.
3.2.2. ¹³C NMR Spectroscopy
-
Pulse Program : Proton-decoupled single-pulse experiment.
-
Spectral Width : 200-220 ppm.
-
Number of Scans : 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay : 2-5 seconds.
3.2.3. 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment identifies direct one-bond correlations between protons and carbons.[4]
-
Pulse Program : Standard HSQC with gradients.
-
Spectral Width (F2, ¹H) : 12-15 ppm.
-
Spectral Width (F1, ¹³C) : 180-200 ppm.
-
Number of Increments (F1) : 256-512.
-
Number of Scans : 8-16 per increment.
-
¹JCH Coupling Constant : Optimized for an average one-bond coupling of 145 Hz.
3.2.4. 2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton.[4]
-
Pulse Program : Standard HMBC with gradients.
-
Spectral Width (F2, ¹H) : 12-15 ppm.
-
Spectral Width (F1, ¹³C) : 200-220 ppm.
-
Number of Increments (F1) : 256-512.
-
Number of Scans : 16-32 per increment.
-
Long-Range Coupling Constant : Optimized for an average long-range coupling of 8 Hz.
3.2.5. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment shows through-space correlations between protons that are in close proximity, providing information about the 3D structure.
-
Pulse Program : Standard NOESY with gradients.
-
Spectral Width (F2 and F1, ¹H) : 12-15 ppm.
-
Number of Increments (F1) : 256-512.
-
Number of Scans : 8-16 per increment.
-
Mixing Time : 500-800 ms.
Structural Elucidation Pathway
The structural elucidation of this compound using the acquired NMR data follows a logical progression.
Interpretation Summary:
-
The ¹H NMR spectrum will show a sharp singlet for the methyl group (7-CH₃), a singlet for the proton at position 8 (H8), and two broad singlets for the exchangeable NH protons.
-
The ¹³C NMR spectrum will display signals for the methyl carbon, the carbon at position 8, and the quaternary carbons of the purine ring, including the carbonyl carbons.
-
The HSQC spectrum will confirm the direct attachment of the methyl protons to their corresponding carbon and the H8 proton to C8.
-
The HMBC spectrum is key for confirming the position of the methyl group. Correlations from the methyl protons to C4 and C5 will definitively place the methyl group at the N7 position. Correlations from H8 to C4 and C5 will confirm the purine ring structure.
-
The NOESY spectrum can provide additional confirmation of the structure by showing a spatial correlation between the protons of the methyl group (7-CH₃) and the proton at position 8 (H8).
By following these protocols and analyzing the data as described, researchers can confidently elucidate and confirm the structure of this compound.
References
Application Notes and Protocols: In Vitro Models for Studying 7-Methyluric Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of 7-methyluric acid metabolism. The protocols detailed below are designed to assist researchers in characterizing the metabolic pathways, identifying the enzymes involved, and quantifying the kinetics of this compound formation from its precursor, 7-methylxanthine.
Introduction
This compound is a metabolite of methylxanthines, a class of compounds that includes caffeine and theophylline. Understanding its formation is crucial for evaluating the pharmacokinetics and potential drug-drug interactions of various therapeutic agents. The primary route of this compound formation is through the oxidation of 7-methylxanthine. This process is believed to be mediated by cytochrome P450 (CYP) enzymes and xanthine oxidase (XO), primarily in the liver[1][2][3]. In vitro models, particularly human liver microsomes, offer a robust and controlled environment to study these metabolic transformations[4][5][6].
Human liver microsomes are subcellular fractions of hepatocytes that are enriched in phase I drug-metabolizing enzymes, including CYPs[4][7]. They are a cost-effective and high-throughput-compatible model for studying metabolic stability, identifying metabolites, and characterizing enzyme kinetics[4].
Metabolic Pathway of this compound Formation
The formation of this compound from its precursor 7-methylxanthine involves an oxidation step. Based on the metabolism of structurally similar methylxanthines like theophylline and 1-methylxanthine, this transformation is likely catalyzed by cytochrome P450 enzymes to form an intermediate, which is then further oxidized by xanthine oxidase to this compound[1][3].
Caption: Proposed metabolic pathway of 7-methylxanthine to this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolism of 7-Methylxanthine in Human Liver Microsomes
This protocol outlines the procedure for assessing the metabolic conversion of 7-methylxanthine to this compound using pooled human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
7-Methylxanthine (substrate)
-
This compound (analytical standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for the in vitro metabolism assay of 7-methylxanthine.
Procedure:
-
Prepare Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), MgCl2 (final concentration 3.3 mM), and human liver microsomes (final concentration ~0.5 mg/mL)[5][8].
-
Add Substrate: Add the 7-methylxanthine working solution to the incubation mixture to achieve the desired final concentration (e.g., 1-10 µM)[4].
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system[8]. Include negative control wells where the NADPH system is replaced with phosphate buffer.
-
Incubation: Incubate the plate at 37°C with shaking at a constant speed (e.g., 100 rpm) for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes)[8].
-
Terminate Reaction: Stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile containing an appropriate internal standard[8].
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the amount of this compound formed.
Protocol 2: Enzyme Inhibition Study to Identify Involved CYP Isoforms
This protocol is designed to identify the specific CYP450 isoforms responsible for the metabolism of 7-methylxanthine using selective chemical inhibitors.
Materials:
-
All materials from Protocol 1
-
Selective CYP inhibitors (e.g., Furafylline for CYP1A2, Ketoconazole for CYP3A4, Quinidine for CYP2D6, etc.) dissolved in an appropriate solvent (e.g., DMSO)[5].
Procedure:
-
Prepare Incubation Mixtures: Prepare incubation mixtures as described in Protocol 1.
-
Add Inhibitors: To designated wells, add specific CYP inhibitors at varying concentrations (e.g., 0.1, 1, 10 µM)[5]. Include a vehicle control (solvent only).
-
Pre-incubation with Inhibitor: Pre-incubate the microsomes with the inhibitors for a specified time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Add Substrate: Add 7-methylxanthine to all wells.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a fixed time point determined from Protocol 1 (within the linear range of metabolite formation).
-
Termination and Analysis: Terminate the reaction and analyze the samples for this compound formation as described in Protocol 1.
-
Data Analysis: Compare the rate of this compound formation in the presence of each inhibitor to the vehicle control. A significant reduction in metabolite formation suggests the involvement of the inhibited CYP isoform.
Data Presentation
Quantitative data from in vitro metabolism studies are crucial for understanding the efficiency of the metabolic process. The following table presents kinetic parameters for the metabolism of theophylline in human liver microsomes, which can serve as an example for the expected range of values for 7-methylxanthine metabolism[9].
| Metabolic Pathway | Metabolite | Km (µM) (mean) | Vmax (pmol/min/mg protein) (mean) |
| 8-hydroxylation | 1,3-Dimethyluric Acid | 788 | 11.23 |
| 1-demethylation | 3-Methylxanthine | 545 | 2.65 |
| 3-demethylation | 1-Methylxanthine | 630 | 2.84 |
| Data adapted from McManus et al. (1988) for theophylline metabolism in human liver microsomes (n=7)[9]. |
Concluding Remarks
The protocols and information provided herein offer a solid framework for researchers to investigate the in vitro metabolism of this compound. By utilizing human liver microsomes and established methodologies, it is possible to elucidate the metabolic pathways, identify the responsible enzymes, and determine the kinetic parameters of this biotransformation. These studies are essential for the preclinical assessment of new chemical entities and for understanding the metabolic fate of dietary methylxanthines.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Characterisation of theophylline metabolism in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Statistical Analysis of 7-Methyluric Acid Data in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the statistical analysis of 7-Methyluric acid (7-MU) data in clinical research. Included are summaries of quantitative data, experimental protocols for 7-MU quantification, and visualizations of its metabolic pathways. This compound, a metabolite of caffeine and theobromine, is frequently analyzed in urine and plasma to study methylxanthine metabolism and its association with various physiological and pathological conditions.[1][2][3]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize key quantitative data for this compound from various clinical and preclinical studies.
Table 1: Pharmacokinetic Parameters of 7-Methylxanthine (a precursor to this compound)
| Species | Dosage | Cmax (µM) | tmax (min) | t1/2 (h) | AUC0→t (µmol·h/L) | Reference |
| Human | 400 mg (oral) | ~20 | - | ~3.33 | - | [1] |
| Rat (Male) | 30 mg/kg (oral) | 32.9 | 30 | 1.31 | 49.4 | [1] |
| Rat (Female) | 30 mg/kg (oral) | 27.7 | 30 | 1.48 | 51.8 | [1] |
| Rabbit | 30 mg/kg (oral) | ~70 | - | ~1 | - | [1] |
Cmax: Maximum plasma concentration, tmax: Time to reach maximum plasma concentration, t1/2: Terminal half-life, AUC0→t: Area under the concentration-time curve from time zero to the last measurable concentration.
Table 2: Urinary Concentrations of this compound and Other Caffeine Metabolites
| Metabolite | Median Concentration (µmol/L) |
| 1-Methyluric acid (1-MU) | 56.85 |
| 3-Methyluric acid (3-MU) | 0.43 |
| This compound (7-MU) | 11.10 |
| 1,3-Dimethyluric acid (1,3-DMU) | 6.28 |
| 1,7-Dimethyluric acid (1,7-DMU) | 24.40 |
| 3,7-Dimethyluric acid (3,7-DMU) | 0.73 |
| 1,3,7-Trimethyluric acid (1,3,7-TMU) | 1.24 |
| 1-Methylxanthine (1-MX) | 26.30 |
| 3-Methylxanthine (3-MX) | 22.95 |
| 7-Methylxanthine (7-MX) | 37.55 |
| Theophylline (1,3-DMX) | 1.65 |
| Paraxanthine (1,7-DMX) | 16.10 |
| Theobromine (3,7-DMX) | 13.45 |
| Caffeine (1,3,7-TMX) | 3.08 |
| 5-acetylamino-6-amino-3-methyluracil (AAMU) | 58.90 |
Data from a study on the US adult population.[4]
Experimental Protocols
Protocol 1: Quantification of this compound in Urine using LC-MS/MS
This protocol outlines a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound and other caffeine metabolites in human urine.[5]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Dilute the urine sample with a buffer solution (e.g., 0.5% acetic acid).
-
Centrifuge the diluted sample to pellet any particulate matter.
-
Transfer the supernatant for injection into the HPLC-MS/MS system.
2. HPLC Conditions:
-
Column: YMC-Pack C30 HPLC column (50 x 2.1 mm i.d., 3 µm film thickness) or equivalent.[5]
-
Mobile Phase A: 0.5% acetic acid in water.[5]
-
Mobile Phase B: 100% acetonitrile.[5]
-
Flow Rate: 200 µl/min.[5]
-
Injection Volume: 10 µl.[5]
-
Column Temperature: 60 °C.[5]
-
Gradient Elution:
-
0-1.5 min: 1.5% to 18% B
-
1.5-5 min: 18% to 100% B
-
5-7 min: Hold at 100% B
-
Followed by column re-equilibration.
-
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and internal standards must be optimized. For example, a potential transition for a related compound, 7-methylguanine, is m/z 166 → 149.[6]
-
Source Parameters (to be optimized):
4. Data Analysis:
-
A calibration curve is generated using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Metabolic Pathway of Theophylline to 1-Methyluric Acid
The following diagram illustrates the metabolic conversion of Theophylline to 1-Methyluric Acid, a process analogous to the formation of this compound from its precursors.
Caption: Metabolic pathway of Theophylline to 1-Methyluric Acid.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the general workflow for the analysis of this compound in urine samples using LC-MS/MS.
Caption: Workflow for this compound quantification by LC-MS/MS.
Logical Flow for Statistical Analysis in Clinical Studies
This diagram presents a logical approach to the statistical analysis of this compound data in a clinical trial setting.
References
- 1. mdpi.com [mdpi.com]
- 2. article.imrpress.com [article.imrpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enghusen.dk [enghusen.dk]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 7-Methyluric Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for the extraction of 7-Methyluric acid from biological matrices, including urine, serum, and plasma. The following sections offer a comparative overview of common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Introduction
This compound is a metabolite of caffeine and theophylline, making its quantification in biological fluids a key aspect of pharmacokinetic and metabolic studies. Accurate and reproducible sample preparation is critical for reliable analysis by downstream techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of sample preparation method depends on the biological matrix, the required sensitivity, and the available instrumentation.
Comparative Overview of Sample Preparation Techniques
The selection of an appropriate sample preparation technique is crucial for minimizing matrix effects, enhancing analyte concentration, and ensuring the longevity of analytical instrumentation. Below is a summary of quantitative data for SPE, LLE, and PPT methods for this compound analysis.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Biological Matrix | Urine, Serum, Plasma | Urine, Plasma | Serum, Plasma |
| Recovery | 89% - 106%[1] | 77.4% (for general organic acids) | >90% (for similar small molecules)[2] |
| Matrix Effect | Minimized through selective washing | Can be significant, requires optimization | High, may require further cleanup |
| Limit of Detection (LOD) | 0.1 ng per 10 µL injection (HPLC-UV)[1] | Analyte dependent | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent | Analyte dependent | Analyte dependent |
| Throughput | Moderate to High (automation possible) | Low to Moderate | High |
| Cost per Sample | Moderate | Low | Low |
I. Solid-Phase Extraction (SPE) Protocol for Urine and Serum
Solid-phase extraction is a highly selective method that effectively removes interfering substances from complex matrices, resulting in a cleaner extract for analysis. This protocol is based on the use of Oasis HLB cartridges, which have demonstrated high recovery for methyluric acids.[1]
Experimental Protocol
1. Materials:
- Oasis HLB SPE Cartridges
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- 0.1% Formic acid in water
- Nitrogen evaporator
- Centrifuge
- Vortex mixer
2. Sample Pre-treatment:
- Urine: Centrifuge the urine sample at 4000 rpm for 10 minutes. Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.
- Serum/Plasma: To 40 µL of serum or plasma, add 120 µL of acetonitrile to precipitate proteins.[1] Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
3. SPE Cartridge Conditioning:
- Condition the Oasis HLB cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out between steps.
4. Sample Loading:
- Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
5. Washing:
- Wash the cartridge with 1 mL of water to remove polar interferences.
- Further, wash the cartridge with 1 mL of 5% methanol in water to remove less polar interferences.
6. Elution:
- Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
7. Dry-down and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the initial mobile phase of the analytical method (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for injection into the analytical instrument.
Experimental Workflow
II. Liquid-Liquid Extraction (LLE) Protocol for Urine
Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases. This method is cost-effective but may have lower recovery and higher matrix effects compared to SPE. The following protocol is adapted from a method for the extraction of organic acids from urine.
Experimental Protocol
1. Materials:
- Ethyl acetate (HPLC grade)
- Sodium chloride (NaCl)
- Hydrochloric acid (HCl), 6M
- Sodium hydroxide (NaOH), 7.5M
- Centrifuge
- Vortex mixer
- Nitrogen evaporator
2. Sample Preparation:
- To a 10 mL glass tube, add a volume of urine equivalent to 1 mg of creatinine.
- Add an internal standard if required.
- Add 1 g of NaCl to the urine sample.
3. pH Adjustment and Extraction:
- Adjust the pH of the mixture to >12 with 7.5 M NaOH.
- Add 6 mL of ethyl acetate.
- Vortex vigorously for 2 minutes.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Transfer the upper organic layer to a clean tube.
- Repeat the extraction of the aqueous layer with another 6 mL of ethyl acetate.
- Combine the organic extracts.
4. Back Extraction (Optional Cleanup Step):
- To the combined organic extracts, add 2 mL of 0.1 M NaOH.
- Vortex for 2 minutes and centrifuge.
- Discard the upper organic layer.
- Acidify the aqueous layer to pH <2 with 6 M HCl.
- Re-extract with 2 x 4 mL of ethyl acetate. Combine the organic layers.
5. Dry-down and Reconstitution:
- Evaporate the final organic extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for analysis.
Experimental Workflow
III. Protein Precipitation (PPT) Protocol for Serum and Plasma
Protein precipitation is a rapid and simple method for removing proteins from biological samples. It is particularly useful for high-throughput applications. However, it is a non-selective technique, and the resulting supernatant may still contain significant matrix components that can interfere with the analysis.
Experimental Protocol
1. Materials:
- Acetonitrile (ACN), ice-cold
- Centrifuge (refrigerated)
- Vortex mixer
2. Procedure:
- Place 100 µL of serum or plasma into a microcentrifuge tube.
- Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample).
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the tubes at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
- Carefully collect the supernatant without disturbing the protein pellet.
- The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a suitable solvent if concentration is required.
Experimental Workflow
Conclusion
The choice of sample preparation technique for this compound analysis should be guided by the specific requirements of the study. Solid-Phase Extraction offers the highest selectivity and recovery, making it ideal for methods requiring low limits of detection and minimal matrix effects. Liquid-Liquid Extraction provides a cost-effective alternative, though it may require more optimization to achieve satisfactory recovery and cleanliness. Protein Precipitation is the fastest method and is well-suited for high-throughput screening, but it is the least selective and may necessitate further sample clean-up or advanced chromatographic techniques to mitigate matrix effects. Proper validation of the chosen method is essential to ensure accurate and reliable quantification of this compound in biological samples.
References
Troubleshooting & Optimization
Overcoming matrix effects in 7-Methyluric acid LC-MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 7-Methyluric acid.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in LC-MS analysis?
A1: A matrix effect is the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., urine, plasma).[1][2][3] This interference occurs in the mass spectrometer's ion source and can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[4][5] The result is a potential loss of accuracy, precision, and sensitivity in quantitative analysis.[6]
Q2: Why is this compound analysis in biological samples prone to matrix effects?
A2: Biological matrices like urine and plasma are incredibly complex, containing a high concentration of endogenous substances such as salts, urea, proteins, and phospholipids.[1] this compound is a polar molecule, and many polar matrix components can co-elute with it during typical reversed-phase chromatography, leading to competition for ionization in the ESI source.[7] This is a primary cause of the observed matrix effects.
Q3: What are the common causes of ion suppression and enhancement?
A3: Ion suppression and enhancement are primarily caused by competition between the analyte and co-eluting matrix components during the ionization process.[8] Specific mechanisms include:
-
Competition for Charge: High concentrations of co-eluting compounds can compete for available protons or charge in the ESI droplet, reducing the amount of charged analyte that reaches the gas phase.[7]
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity.[8] This can hinder solvent evaporation and the efficient release of analyte ions.[7]
-
Ion Pairing: Matrix components can form neutral adducts with the analyte in the gas phase, preventing its detection.
Q4: How can I determine if my analysis is affected by matrix effects?
A4: The two most common methods to assess matrix effects are the post-column infusion experiment (qualitative) and the post-extraction spike method (quantitative).[2][9][10] A post-column infusion experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[11] The post-extraction spike method, considered the "gold standard," quantifies the extent of the matrix effect by comparing the analyte's response in a post-spiked matrix extract to its response in a clean solvent.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS analysis of this compound.
Issue 1: Poor Sensitivity or Low Signal Intensity for this compound
-
Possible Cause: Significant ion suppression from co-eluting matrix components. This is the most common cause of low signal intensity in complex biological samples.[6]
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to visualize the retention time windows where suppression occurs. If the this compound peak elutes within a suppression zone, chromatographic or sample preparation adjustments are necessary.[11]
-
Optimize Sample Preparation: The goal is to remove interfering components before injection. Simple "dilute-and-shoot" methods are often insufficient for complex matrices like urine or plasma.[4][12] Consider more selective techniques.
-
Liquid-Liquid Extraction (LLE): Effective for removing highly polar interferences like salts.
-
Solid-Phase Extraction (SPE): Offers high selectivity and can effectively remove a broad range of interferences, including phospholipids and other organic molecules.[13]
-
-
Modify Chromatographic Conditions: Adjust the LC method to move the this compound peak away from regions of ion suppression.[11]
-
Change the gradient profile to better resolve the analyte from early-eluting polar interferences.
-
Experiment with different stationary phases (e.g., HILIC for polar analytes) to alter selectivity.
-
-
Check for Metal Adsorption: For certain analytes, interaction with stainless steel components in the HPLC system (including the column) can cause peak tailing and signal loss. If other troubleshooting fails, consider using a metal-free or PEEK-lined column.[14]
-
Issue 2: Inconsistent or Irreproducible Results (Poor Precision)
-
Possible Cause: Variable matrix effects between different samples or batches. The composition of biological samples can vary significantly, leading to inconsistent levels of ion suppression or enhancement.[3]
-
Troubleshooting Steps:
-
Quantify the Matrix Effect: Use the post-extraction spike method on multiple lots of blank matrix to determine the variability of the matrix effect. A high coefficient of variation (%CV) indicates an unreliable method.
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[4] A SIL-IS (e.g., this compound-d3) co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. By using the response ratio of the analyte to the SIL-IS, the variability is normalized, leading to accurate and precise quantification.
-
Improve Sample Cleanup: A more robust and selective sample preparation method, like SPE, will remove more interferences and reduce the variability between samples.[13]
-
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. The following table summarizes the general characteristics of common techniques used for biological fluids.
| Technique | Selectivity | Phospholipid Removal | Salt Removal | Throughput | Relative Cost |
| Dilute-and-Shoot | Low | Poor | Poor | Very High | Very Low |
| Protein Precipitation (PPT) | Low | Partial | Poor | High | Low |
| Liquid-Liquid Extraction (LLE) | Moderate | Good | Excellent | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Excellent | Good | Moderate-High | High |
Diagrams and Workflows
Understanding the Matrix Effect
The following diagram illustrates how co-eluting components from a biological sample can interfere with the ionization of this compound in the mass spectrometer's electrospray source.
Caption: The mechanism of ion suppression in an ESI source.
Troubleshooting Workflow for Matrix Effects
This workflow provides a logical sequence of steps to identify, quantify, and mitigate matrix effects during method development.
Caption: A decision tree for troubleshooting matrix effects.
Experimental Protocols
Protocol 1: Qualitative Assessment by Post-Column Infusion
This method identifies retention time regions where co-eluting matrix components cause ion suppression or enhancement.[10][11]
-
System Setup:
-
Prepare the LC-MS system as you would for a normal analytical run.
-
Using a T-fitting, connect a syringe pump to the LC flow path between the analytical column and the MS inlet.
-
-
Infusion:
-
Prepare a solution of this compound in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).
-
-
Analysis:
-
Once a stable baseline signal for this compound is observed, inject a blank matrix sample that has been through your sample preparation process.
-
-
Interpretation:
-
Monitor the signal for the this compound MRM transition.
-
A dip in the baseline indicates a region of ion suppression .
-
A rise in the baseline indicates a region of ion enhancement .
-
Compare the retention time of your analyte peak from a standard injection to the suppression/enhancement zones observed.
-
Protocol 2: Quantitative Assessment by Post-Extraction Spike
This method calculates a Matrix Factor (MF) to quantify the severity of the matrix effect.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and its SIL-IS into the final reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., urine). Spike the analyte and SIL-IS into the final, clean extract after the entire sample preparation process is complete. The final concentration should be the same as in Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte and SIL-IS into the blank matrix before starting the sample preparation process. This set is used to determine recovery.
-
-
Analysis: Inject and analyze all samples by LC-MS/MS.
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A)
-
The goal is to have an IS-Normalized MF close to 1, with a %CV of <15%, which indicates the SIL-IS is effectively compensating for the matrix effect.
-
-
Protocol 3: Generic Solid-Phase Extraction (SPE) for this compound from Urine
This is a starting point for developing a clean-up method. The specific sorbent and solvents should be optimized. A mixed-mode or polymeric reversed-phase sorbent is often a good choice for polar analytes like this compound.
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge at 4000 x g for 10 minutes to remove particulates.
-
Dilute 100 µL of urine supernatant with 400 µL of 2% phosphoric acid in water. Add the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode polymer SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
-
Loading:
-
Load the entire 500 µL of the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex to mix.
-
-
Analysis:
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nebiolab.com [nebiolab.com]
- 8. providiongroup.com [providiongroup.com]
- 9. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. agilent.com [agilent.com]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Improving peak resolution of 7-Methyluric acid in chromatography
Answering your questions about improving the peak resolution of 7-Methyluric acid in chromatography, here is a technical support center with troubleshooting guides and FAQs.
Technical Support Center: this compound Chromatography
This guide provides troubleshooting advice and frequently asked questions to help you optimize the chromatographic separation of this compound, a key metabolite of caffeine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for this compound?
Poor peak resolution, including peak tailing and co-elution with other compounds, is a frequent challenge. The primary causes often involve:
-
Inappropriate Mobile Phase pH: The pH of the mobile phase significantly impacts the ionization state of this compound, affecting its retention and peak shape.
-
Suboptimal Mobile Phase Composition: The type and ratio of organic solvent to aqueous buffer can greatly influence selectivity and resolution.
-
Column Selection: The choice of stationary phase chemistry is critical for achieving good separation.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can lead to peak tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pKa value of this compound is around 5.8. When the mobile phase pH is close to the pKa, the compound can exist in both ionized and non-ionized forms, leading to peak broadening or splitting. To ensure a consistent ionization state and sharp peaks, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa. For reversed-phase chromatography, a lower pH (e.g., pH 2.5-4.0) is often used to ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape.
Q3: What type of HPLC column is best suited for this compound analysis?
A C18 column is the most commonly used stationary phase for the analysis of this compound due to its versatility and ability to retain moderately polar compounds. However, for challenging separations, other column chemistries might offer better selectivity:
-
Phenyl-Hexyl columns: Can provide alternative selectivity through pi-pi interactions.
-
Polar-embedded C18 columns: These columns have a polar group embedded in the alkyl chain, which can reduce peak tailing for basic compounds and offer different selectivity.
-
Superficially Porous Particle (SPP) or Core-Shell Columns: These columns provide higher efficiency and better resolution compared to fully porous particle columns of the same dimension.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.
Caption: Common causes and corresponding solutions for peak splitting in chromatography.
Issue 3: Poor Resolution from Co-eluting Peaks
This occurs when this compound and another compound elute at very similar retention times.
Data Presentation: Impact of Mobile Phase Composition on Resolution
The following table summarizes the effect of varying the percentage of acetonitrile in the mobile phase on the resolution between this compound and a common interferent, theobromine.
| % Acetonitrile (v/v) | Retention Time of this compound (min) | Retention Time of Theobromine (min) | Resolution (Rs) |
| 10% | 8.2 | 7.9 | 1.2 |
| 8% | 9.5 | 9.0 | 1.8 |
| 6% | 11.1 | 10.3 | 2.5 |
Mobile Phase: x% Acetonitrile in 20 mM potassium phosphate buffer, pH 3.0. Column: C18, 4.6 x 150 mm, 5 µm. Flow Rate: 1.0 mL/min.
Experimental Protocol: Optimizing Mobile Phase Selectivity
-
Initial Conditions: Start with a mobile phase composition that provides reasonable retention for this compound (e.g., 10% acetonitrile in a suitable buffer).
-
Systematic Variation: Prepare a series of mobile phases with systematically varied organic solvent content (e.g., decreasing the acetonitrile percentage in 2% increments).
-
Isocratic Runs: Perform isocratic runs with each mobile phase composition and inject a standard mixture containing this compound and potential co-eluting compounds.
-
Calculate Resolution: For each run, calculate the resolution (Rs) between the critical peak pair using the formula: Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where t_R is the retention time and w is the peak width at the base.
-
Select Optimal Conditions: Choose the mobile phase composition that provides a resolution of at least 1.5 for baseline separation.
By following these guidelines and systematically troubleshooting, you can significantly improve the peak resolution of this compound in your chromatographic analyses.
Troubleshooting low sensitivity in 7-Methyluric acid detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyluric acid. The content is designed to address common challenges, particularly low sensitivity, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Sample Preparation
Question: What are the most common causes of low recovery for this compound during sample preparation?
Answer: Low recovery of this compound is often traced back to suboptimal sample preparation. Key factors include:
-
Inadequate Protein Precipitation: In plasma or serum samples, incomplete protein removal can lead to the co-precipitation of this compound, reducing its concentration in the supernatant. It's crucial to use an effective precipitating agent and optimize the solvent-to-sample ratio.
-
Suboptimal Solid-Phase Extraction (SPE): The choice of SPE cartridge and the pH of the loading, washing, and elution buffers are critical. This compound is a polar compound, and using a sorbent that is too non-polar may result in poor retention. Conversely, an inappropriate elution solvent may not effectively desorb the analyte from the cartridge.
-
pH-Dependent Solubility: this compound's solubility can be influenced by pH. Ensuring the sample is at an optimal pH during extraction is vital to prevent the analyte from precipitating out of the solution.
-
Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases at elevated temperatures) during sample processing could potentially lead to degradation.
Question: Which sample preparation method is recommended for this compound in urine and plasma?
Answer: The choice of method depends on the sample matrix and the required level of sensitivity.
-
For Urine: A simple "dilute-and-shoot" approach is often sufficient due to the typically higher concentrations of this compound and lower protein content in urine compared to plasma.[1] This involves diluting the urine sample with a suitable buffer (e.g., 25 mM ammonium formate, pH 2.75) and centrifuging to remove particulates before injection.[1]
-
For Plasma/Serum: Due to the high protein content, a protein precipitation step is necessary. A common and effective method is protein precipitation with acetonitrile. For higher sensitivity and cleaner extracts, Solid-Phase Extraction (SPE) is recommended. Oasis HLB cartridges have been shown to provide high recovery for methyluric acids.[2]
Liquid Chromatography
Question: I am observing poor peak shape (tailing or fronting) for this compound. What are the likely causes and solutions?
Answer: Poor peak shape for this compound can be attributed to several factors:
-
Secondary Interactions: Residual silanol groups on the surface of C18 columns can interact with the polar functional groups of this compound, leading to peak tailing.
-
Solution: Lowering the mobile phase pH with an acidic modifier like formic acid (typically 0.1%) can suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
-
Mobile Phase pH Close to pKa: Operating at a mobile phase pH close to the analyte's pKa can result in mixed ionization states, leading to peak distortion.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound.
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, causing peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Void: A buildup of contaminants on the column frit or the formation of a void at the column inlet can distort the flow path, leading to split or broad peaks.
-
Solution: Back-flushing the column can sometimes resolve a clogged frit. If a void has formed, the column may need to be replaced.[4]
-
Question: What are the recommended mobile phase compositions for this compound analysis?
Answer: A reversed-phase separation on a C18 column is standard for this compound analysis. Typical mobile phases consist of:
-
Aqueous Phase (A): Water with an acidic modifier to improve peak shape and aid in protonation for positive mode ESI-MS. Commonly used additives include:
-
Organic Phase (B): Acetonitrile or Methanol, usually with the same concentration of the acidic modifier as the aqueous phase to maintain a stable pH throughout the gradient.
A gradient elution starting with a low percentage of the organic phase is typically used to separate this compound from other caffeine metabolites and endogenous matrix components.[1][5]
Mass Spectrometry
Question: I have a very low signal for this compound in my LC-MS/MS analysis. How can I improve the sensitivity?
Answer: Low signal intensity for this compound can stem from several sources. Here is a systematic approach to troubleshooting:
-
Optimize the Ion Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on the source settings.
-
Capillary Voltage: This needs to be optimized for the specific analyte and mobile phase composition.
-
Gas Flow and Temperature: The nebulizing and drying gas flow rates and temperatures are crucial for efficient desolvation and ion formation. Suboptimal settings can lead to poor ionization or thermal degradation of the analyte. A systematic optimization, for instance using a Design of Experiments (DoE) approach, can significantly enhance the signal.[6][7]
-
-
Address Matrix Effects: Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids from plasma) can suppress the ionization of this compound.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[8][9]
-
Modify Chromatography: Adjust the chromatographic gradient to separate this compound from the regions where ion suppression occurs.
-
Use an Internal Standard: A stable isotope-labeled internal standard for this compound can compensate for signal loss due to matrix effects.
-
-
Check Mobile Phase Compatibility: The mobile phase pH and additives can significantly impact ionization efficiency.
-
For positive mode ESI, an acidic mobile phase (e.g., with formic or acetic acid) promotes the formation of protonated molecules ([M+H]^+).[10]
-
-
Verify MS/MS Parameters:
-
MRM Transitions: Ensure you are using the optimal precursor and product ions for this compound.
-
Collision Energy: The collision energy should be optimized to achieve efficient fragmentation and a strong product ion signal.
-
Question: What are the typical MRM transitions for this compound?
Answer: While the exact m/z values can vary slightly based on the instrument and calibration, for this compound (MW: 182.14 g/mol ), a common MRM transition in positive ion mode would be:
-
Precursor Ion [M+H]⁺: m/z 183.1
-
Product Ion: A common fragment results from the loss of isocyanic acid (HNCO), leading to a product ion at m/z 140.1 .
It is always recommended to optimize the MRM transitions and collision energy on your specific instrument by infusing a standard solution of this compound.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Methyluric Acids
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (Oasis HLB) |
| Recovery | 85-95% | 89-106%[2] |
| Matrix Effect | Moderate to High | Low to Moderate |
| Sample Throughput | High | Moderate |
| Cost per Sample | Low | High |
| Recommendation | Suitable for screening and when high sample throughput is required. | Recommended for quantitative bioanalysis requiring high accuracy and sensitivity.[2] |
Table 2: Influence of ESI Source Parameters on Signal Intensity
| Parameter | Typical Range | Effect on this compound Signal |
| Capillary Voltage (Positive Mode) | 2000 - 4000 V | Signal increases with voltage up to an optimal point, after which instability or suppression may occur.[6] |
| Drying Gas Temperature | 200 - 350 °C | Higher temperatures aid desolvation, but excessive heat can cause degradation. An optimum is typically found around 320 °C.[6][7] |
| Drying Gas Flow | 8 - 12 L/min | Sufficient flow is needed for efficient desolvation; too high a flow can be counterproductive.[6][7] |
| Nebulizer Pressure | 10 - 50 psi | Affects droplet size and spray stability. An optimal pressure provides a stable and fine spray.[6] |
Experimental Protocols
Protocol 1: this compound Extraction from Human Urine using SPE
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Urine samples
Procedure:
-
Conditioning: Condition the Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of water adjusted to pH 3.5 with formic acid.
-
Sample Loading: Dilute 100 µL of the urine sample with 400 µL of water (pH 3.5). Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Protocol 2: LC-MS/MS Analysis of this compound
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 60% B
-
5-6 min: Hold at 60% B
-
6.1-8 min: Return to 5% B and equilibrate
-
MS/MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
MRM Transition: 183.1 -> 140.1
-
Collision Energy: Optimized for the specific instrument (typically 15-25 eV)
Visualizations
Caption: Simplified metabolic pathway of caffeine to this compound.
Caption: Logical workflow for troubleshooting low sensitivity.
References
- 1. enghusen.dk [enghusen.dk]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Measurement of caffeine and its three primary metabolites in human plasma by HPLC-ESI-MS/MS and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bme.psu.edu [bme.psu.edu]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 7-Methyluric Acid Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of 7-Methyluric acid using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation?
A1: A common starting point for the reversed-phase HPLC separation of this compound and related compounds is a combination of an aqueous buffer and an organic modifier. For example, a mobile phase consisting of a phosphate or acetate buffer at a slightly acidic pH (e.g., pH 3.0-5.0) mixed with methanol or acetonitrile is often effective.[1][2][3] The initial ratio of aqueous buffer to organic modifier can be around 95:5 (v/v).[1]
Q2: Why is the pH of the mobile phase critical for this compound separation?
A2: The pH of the mobile phase is crucial because it influences the ionization state of this compound, which is an ionizable compound.[4][5] Controlling the pH helps to ensure consistent retention times, improve peak shape, and enhance the resolution between this compound and other components in the sample.[4] For ionizable analytes, it is often recommended to use a buffer with a pH at least 2 units away from the compound's pKa to avoid split peaks.
Q3: What type of HPLC column is most suitable for this compound analysis?
A3: Reversed-phase columns, such as C8 (octylsilica) and C18 (octadecylsilica), are widely used and have proven effective for the separation of this compound and other methylxanthines.[1][2][3] These columns separate compounds based on their hydrophobicity.
Q4: What detection wavelength is recommended for this compound?
A4: UV detection is commonly employed for the analysis of this compound. A detection wavelength in the range of 260 nm to 285 nm is generally suitable for monitoring methyluric acids and related xanthine compounds.[3][6]
Troubleshooting Guides
This section addresses common issues encountered during the separation of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing, especially for basic compounds.[7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.[8]
-
Column Degradation: Voids in the column packing or contamination can lead to distorted peaks.[7][8]
Solutions:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., with formic or acetic acid) can suppress the ionization of silanol groups and reduce peak tailing.[7]
-
Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.[8]
-
Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[8]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants.[8]
Problem 2: Inconsistent Retention Times
Possible Causes:
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or inadequate mixing can lead to shifts in retention time.
-
Fluctuations in Temperature: Variations in column temperature can affect the viscosity of the mobile phase and analyte interaction with the stationary phase.[5]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can cause retention time drift, particularly at the beginning of a series of runs.
-
Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly impact retention times.
Solutions:
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent reservoirs capped to prevent evaporation. Ensure thorough mixing.[9]
-
Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times.[5]
-
Ensure Proper Equilibration: Flush the column with the mobile phase for a sufficient amount of time (e.g., 30 minutes) before starting the analysis.[10]
-
Maintain the HPLC System: Regularly check and maintain the HPLC pump to ensure a consistent flow rate.
Problem 3: Poor Resolution
Possible Causes:
-
Suboptimal Mobile Phase Composition: The ratio of aqueous buffer to organic modifier may not be ideal for separating this compound from other components.
-
Inadequate Column Efficiency: An old or poorly packed column will have reduced separation power.
-
Inappropriate Flow Rate: A flow rate that is too high can lead to decreased resolution.[9]
Solutions:
-
Optimize Mobile Phase Strength: To increase retention and potentially improve resolution in reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase.[11]
-
Consider Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution, where the mobile phase composition is changed over time, can be employed.[1][3]
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve the resolution between closely eluting peaks.[9]
-
Try a Different Column: A column with a different stationary phase chemistry or a smaller particle size may provide better resolution.[11]
Data Presentation
Table 1: Example HPLC Conditions for Separation of Methyluric Acids and Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Analytes | Xanthines and Uric Acid | Methyluric Acids | Guanine, Uric Acid, etc. |
| Column | BIST B+ (150 x 4.6 mm, 10 µm)[6] | MZ-Kromasil C8 (250 x 4 mm, 5 µm)[1] | Spherisorb 5 C18[2] |
| Mobile Phase | Water, Acetonitrile, Formic Acid[6] | Acetate buffer (pH 3.5) and Methanol[1] | NaH2PO4 (300 mmol dm-3, pH 3.0), Methanol, Acetonitrile, Tetrahydrofuran (97.8:0.5:1.5:0.2)[2] |
| Elution Mode | Isocratic[6] | Gradient (95:5 to 30:70 v/v)[1] | Isocratic[2] |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Detection | UV at 260 nm[6] | Not Specified | Amperometric |
Experimental Protocols
Protocol 1: General Isocratic HPLC Method for this compound
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.25 by mixing K2HPO4 and KH2PO4 solutions.[10]
-
Filter the buffer through a 0.45 µm filter.
-
Prepare the final mobile phase by mixing the buffer with an appropriate organic solvent like methanol or acetonitrile in a defined ratio (e.g., 95:5 v/v).
-
Degas the mobile phase by sonication for approximately 15 minutes.[12]
-
-
HPLC System Setup:
-
Install a reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Set the pump to deliver the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[12]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[10]
-
Set the UV detector to the desired wavelength (e.g., 270 nm).
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase to avoid peak distortion.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a fixed volume of the prepared sample (e.g., 20 µL) into the HPLC system.[12]
-
Record the chromatogram and identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard.
-
Visualizations
Caption: Troubleshooting logic for diagnosing poor peak shape.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of guanine, uric acid, hypoxanthine and xanthine in human plasma by reversed-phase high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. HPLC Method for Analysis mixture of Xanthinesand Uric Acid BIST B+ by SIELC Technologies | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. mastelf.com [mastelf.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ejgm.co.uk [ejgm.co.uk]
Preventing degradation of 7-Methyluric acid during sample storage
This technical support center provides guidance on the proper storage and handling of samples containing 7-Methyluric acid to minimize degradation and ensure accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]
Q2: How should I store solutions of this compound?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C for long-term storage (up to 6 months).[2] For short-term storage, -20°C is acceptable for up to one month.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[1]
Q3: My experiment requires leaving urine/plasma samples at room temperature for a short period. How stable is this compound under these conditions?
While specific data for this compound is limited, studies on other urinary metabolites suggest that storage at room temperature (~20°C) for more than 8 hours can lead to significant changes in the concentration of some analytes, particularly amino acids.[3][4] It is strongly advised to minimize the time biological samples are kept at room temperature. If unavoidable, samples should be kept on cool packs (~9°C) and for no longer than 8 hours.[3]
Q4: What is the optimal pH for storing samples containing this compound?
Q5: Should I use a preservative for urine samples to be analyzed for this compound?
The use of preservatives should be approached with caution as they can interfere with analytical methods. Studies have shown that while preservatives like boric acid and thymol can inhibit microbial growth, they may also alter the metabolite profile.[4][6] If sample collection and processing cannot be performed promptly, refrigeration at 4°C for up to 48 hours is a suitable alternative to preservatives for maintaining the stability of many urinary metabolites.[4][6] If a preservative is necessary, its effect on this compound stability and the analytical assay should be validated.
Q6: What are the potential degradation products of this compound?
The degradation pathway of this compound is not extensively documented in the available literature. As a xanthine derivative, potential degradation could involve the opening of the imidazole or pyrimidine rings. Further investigation using stability-indicating analytical methods would be required to identify specific degradation products.
Quantitative Data on Analyte Stability
The following table summarizes the available stability data for this compound and provides general stability data for other metabolites in biological samples, which can serve as a conservative reference.
| Analyte | Matrix | Storage Temperature | Duration | Stability | Reference |
| This compound (Solid) | - | -20°C | ≥ 4 years | Stable | [1] |
| This compound (in DMSO) | DMSO | -80°C | 6 months | Stable | [2] |
| This compound (in DMSO) | DMSO | -20°C | 1 month | Stable | [2] |
| This compound (Aqueous solution) | Aqueous Buffer | Room Temperature | > 1 day | Not Recommended | [1] |
| General Metabolites | Urine | 4°C | 48 hours | Stable for most metabolites | [4][6] |
| General Metabolites | Urine | 22°C (Room Temp) | 24 hours | Stable for most metabolites | [4][6] |
| General Metabolites | Urine | 22°C (Room Temp) | 48 hours | Significant changes observed | [4][6] |
| General Metabolites | Urine | -20°C | 24 hours | Stable | [3] |
| General Metabolites | Urine | -80°C | Long-term | Recommended for long-term storage | [3] |
| General Metabolites | Plasma | -80°C | Long-term | Recommended for long-term storage |
Experimental Protocols
Protocol: Assessment of this compound Stability in Biological Samples (e.g., Urine, Plasma)
This protocol outlines a general procedure to evaluate the stability of this compound in biological matrices under various storage conditions.
1. Materials and Reagents:
-
This compound standard
-
Control (blank) biological matrix (urine or plasma) from healthy volunteers
-
Calibrated pipettes and appropriate labware
-
LC-MS/MS or other validated analytical instrument for this compound quantification
-
Storage containers (e.g., polypropylene tubes)
-
Temperature-controlled environments (refrigerator, freezers, incubators)
-
pH meter and buffers for pH adjustment (if required)
2. Preparation of Spiked Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the control biological matrix with the this compound stock solution to achieve low and high concentration levels (e.g., corresponding to low and high quality control samples).
-
Homogenize the spiked samples thoroughly.
3. Experimental Design for Stability Testing:
-
Freeze-Thaw Stability:
-
Aliquot the spiked samples into multiple tubes.
-
Analyze a set of aliquots immediately (Time 0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a specified number of cycles (e.g., 3-5 cycles).
-
Analyze the samples after each cycle and compare the results to the Time 0 samples.
-
-
Short-Term (Bench-Top) Stability:
-
Place aliquots of the spiked samples at room temperature (or other relevant bench-top conditions).
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Compare the results to the Time 0 samples.
-
-
Long-Term Stability:
-
Store aliquots of the spiked samples at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Analyze the samples at specified time points (e.g., 1, 3, 6, 12 months).
-
Compare the results to the Time 0 samples.
-
4. Sample Analysis:
-
At each time point, process and analyze the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the concentration of this compound in each sample.
5. Data Analysis:
-
Calculate the percentage change in concentration for each condition relative to the Time 0 samples.
-
The analyte is considered stable if the mean concentration at each time point is within an acceptable range (e.g., ±15%) of the initial concentration.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of hyaluronan hydrolysis in acidic solution at various pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 7-Methyluric Acid by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues during the mass spectrometric analysis of 7-Methyluric acid.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Question: I am observing a significantly lower signal for this compound in my biological samples (urine, plasma) compared to the standard in a pure solvent. What is the likely cause?
Answer: This is a classic sign of ion suppression , a type of matrix effect. Components in your biological matrix (e.g., salts, endogenous metabolites, phospholipids) are co-eluting with your analyte and interfering with its ionization in the mass spectrometer's source, leading to a reduced signal.[1]
Question: My retention time for this compound is shifting between injections, particularly between standards and matrix samples. What could be the reason?
Answer: Retention time shifts can be caused by several factors related to the matrix. High concentrations of matrix components can alter the column chemistry or cause pressure fluctuations.[2] It is also possible that some matrix components may loosely bind to the analyte, changing its retention characteristics on the chromatography column.
Question: I am seeing poor peak shape (e.g., fronting, tailing, or splitting) for this compound in my samples. How can I troubleshoot this?
Answer: Poor peak shape can be a result of column overload, contamination from the sample matrix, or an inappropriate injection solvent.[2] Ensure your sample is fully solubilized in a solvent compatible with the initial mobile phase. If the issue persists, consider a more thorough sample cleanup or replacing your analytical column.
Question: My signal for this compound is inconsistent and shows poor reproducibility across different sample preparations of the same specimen. What should I investigate?
Answer: Inconsistent signal is often a result of variable matrix effects between samples. This highlights the need for a robust and reproducible sample preparation method. It also underscores the importance of using an appropriate internal standard, preferably a stable isotope-labeled (SIL) version of this compound, to compensate for these variations.[1]
Frequently Asked Questions (FAQs)
What is ion suppression and how does it affect my this compound analysis?
Ion suppression is the reduction in the ionization efficiency of an analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These interfering molecules compete for the available charge in the ion source, leading to a decreased signal for your analyte of interest. This can result in inaccurate and imprecise quantification, and in severe cases, the complete loss of the analyte signal.
How can I detect and quantify the extent of ion suppression for this compound?
There are two common methods to assess ion suppression:
-
Post-Column Infusion: A constant flow of a this compound standard solution is infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.[1]
-
Post-Extraction Spike: The response of this compound is compared in two samples. In the first, a known amount of the analyte is spiked into a blank matrix after the extraction process. In the second, the same amount of analyte is spiked into a pure solvent. The ratio of the analyte's peak area in the matrix to its peak area in the pure solvent provides a quantitative measure of the matrix effect.[1]
What are the most effective sample preparation techniques to reduce ion suppression for this compound analysis in biological fluids?
The choice of sample preparation depends on the complexity of the matrix. Here are some common and effective techniques:
-
Dilute and Shoot: For matrices like urine, a simple dilution with the initial mobile phase can be sufficient to reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[3]
-
Protein Precipitation (PPT): A straightforward method for plasma or serum samples where a solvent like acetonitrile is used to precipitate and remove the majority of proteins.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It is particularly effective at removing salts and other highly polar interferences.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind and isolate this compound from the sample matrix, allowing for the removal of a wide range of interfering compounds.[5]
How can I compensate for ion suppression that I cannot eliminate through sample preparation?
The most reliable way to compensate for unavoidable ion suppression is by using a suitable internal standard (IS) . The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ¹⁵N). A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be effectively normalized.
Quantitative Data on Ion Suppression
While specific data for this compound is limited in the literature, the following table presents the observed ion suppression for the structurally similar 1-Methyluric acid and other related caffeine metabolites in human urine, as reported by Weimann et al. (2005). This data was obtained using a "dilute and shoot" sample preparation method.
| Compound | Matrix Suppression (%) |
| 1-Methyluric acid | 12 |
| 1-Methylxanthine | 12 |
| 1,7-Dimethyluric acid | 56 |
| Caffeine | 20 |
| 5-acetylamino-6-amino-3-methyluracil (AAMU) | 69 |
| 5-acetylamino-6-formylamino-3-methyluracil (AFMU) | 50 |
Data sourced from Weimann et al., J. Mass Spectrom. 2005; 40: 307–316.[3]
Experimental Protocols
Protocol 1: "Dilute and Shoot" for Urine Samples (Adapted from Weimann et al., 2005) [3]
This protocol is suitable for the analysis of 1-Methyluric acid, a structural analog of this compound, and can be adapted for this compound.
-
Sample Thawing and Mixing: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
-
Dilution: Take a 10 µL aliquot of the urine sample.
-
Addition of Diluent and Internal Standard: Add 65 µL of 25 mM ammonium formate (pH 2.75 with formic acid) and 25 µL of a working solution of the internal standard (ideally, a stable isotope-labeled this compound).
-
Incubation and Centrifugation: Gently heat the mixture at 37°C for 10 minutes while mixing to re-dissolve any precipitates. Centrifuge the sample to remove any remaining particulate matter.
-
Injection: Inject the supernatant into the LC-MS/MS system.
Protocol 2: Protein Precipitation for Plasma/Serum Samples
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a microcentrifuge tube.
-
Addition of Internal Standard: Add the internal standard working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression of this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. enghusen.dk [enghusen.dk]
- 4. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
Improving the reproducibility of 7-Methyluric acid measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 7-Methyluric acid measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is a metabolite of caffeine.[1][2] Its concentration in biological fluids like urine can be used as a biomarker for caffeine intake and to study caffeine metabolism.[1][2] Accurate and reproducible measurements are crucial for reliable pharmacokinetic studies, dietary assessments, and understanding its potential physiological effects.[3]
Q2: What are the common analytical methods for quantifying this compound?
A2: The most common and reliable method for quantifying this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique offers high sensitivity and selectivity, allowing for accurate measurement even at low concentrations. While older methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) exist, they may lack the sensitivity and specificity of LC-MS/MS.[3]
Q3: What are the critical pre-analytical factors that can affect the reproducibility of my results?
A3: Several pre-analytical factors can significantly impact the reproducibility of this compound measurements. These include:
-
Sample Collection: The timing and method of urine collection can influence metabolite concentrations. For instance, urine flow rate has been shown to be positively correlated with the concentration of several caffeine metabolites, including this compound.[5]
-
Sample Storage and Handling: Improper storage can lead to the degradation of this compound. It is recommended to store urine samples at -70°C or lower for long-term stability.[5] Repeated freeze-thaw cycles should also be avoided.[6]
-
Use of Preservatives: While preservatives can prevent bacterial growth, they may also interfere with the analysis or affect the chemical stability of certain metabolites.[7]
Q4: Why is an internal standard essential for accurate quantification?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte (this compound) that is added to all samples, calibrators, and quality controls at a known concentration. The use of a stable isotope-labeled internal standard for this compound is highly recommended.[5] It helps to correct for variations in sample preparation, injection volume, and instrument response (ion suppression or enhancement), thereby significantly improving the accuracy and reproducibility of the results.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the measurement of this compound using LC-MS/MS.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Split Peaks)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Column Contamination | Wash the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.[9] |
| Physical Blockage in the System | Check for and remove any blockages in the tubing, frits, or column. |
Problem 2: Inconsistent or Low Signal Intensity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Matrix Effects (Ion Suppression/Enhancement) | Optimize sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). Modify chromatographic conditions to separate this compound from co-eluting matrix components. Utilize a stable isotope-labeled internal standard. |
| Suboptimal Ion Source Parameters | Optimize ion source parameters such as gas flows, temperature, and voltages to maximize the signal for this compound.[4] |
| Contaminated Ion Source | Clean the ion source components, including the capillary and cones. |
| Degradation of this compound | Ensure proper sample storage and handling procedures are followed. Prepare fresh stock and working solutions. |
| Incorrect MS/MS Transition Parameters | Verify the precursor and product ion m/z values and optimize collision energy. |
Problem 3: High Background Noise
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Contaminated LC System | Flush the entire LC system with appropriate cleaning solutions. |
| Carryover from Previous Injections | Implement a robust needle wash protocol and inject blank samples between analytical runs. |
| Leaks in the System | Check all fittings and connections for leaks. |
Experimental Protocols
Detailed Methodology for this compound Quantification in Urine by LC-MS/MS
This protocol provides a general framework. Specific parameters may need to be optimized for individual instruments and laboratory conditions.
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet any particulate matter.
-
Transfer a known volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube.
-
Add an equal volume of the internal standard working solution (a stable isotope-labeled this compound is recommended).
-
Vortex briefly.
-
Perform a sample cleanup step. A common method is protein precipitation: add 3 volumes of cold acetonitrile, vortex, and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with a small amount of an acidic modifier (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Mobile Phase B: Acetonitrile or methanol with the same acidic modifier.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound and other analytes, followed by a wash and re-equilibration step.
-
Injection Volume: Typically 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often used for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard should be optimized for the instrument being used.
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
Table 1: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | ESI Positive |
| Nebulizer Pressure | 30-40 psi |
| Drying Gas Temperature | 300-350 °C |
| Drying Gas Flow | 8-12 L/min |
| Capillary Voltage | 3500-4500 V |
| Note: These are example parameters and should be optimized for the specific instrument and application. |
Table 2: Stability of Metabolites in Urine under Different Storage Conditions
| Storage Condition | Duration | General Metabolite Stability | Reference |
| Room Temperature | Up to 24 hours | Changes in some metabolite concentrations observed. | [7] |
| 4°C | Up to 72 hours | Generally stable for most metabolites. | [7] |
| -20°C | Short-term | Suitable for short-term storage. | [2] |
| -70°C or lower | Long-term | Recommended for long-term storage to ensure stability. | [5] |
Visualizations
Caption: A typical experimental workflow for the quantification of this compound in urine.
Caption: A logical workflow for troubleshooting inconsistent this compound measurements.
References
- 1. Association between caffeine metabolites in urine and serum uric acid levels: a cross-sectional study from NHANES 2011 to 2012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Associations of urinary caffeine and caffeine metabolites with metabolic syndrome in US adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enghusen.dk [enghusen.dk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Preanalytical Sample Collection and Handling on Comprehensive Metabolite Measurements in Human Urine Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of collection conditions on the metabolite content of human urine samples as analyzed by liquid chromatography coupled to mass spectrometry and nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Refinement of solid-phase extraction for cleaner 7-Methyluric acid samples
Welcome to the technical support center for the refinement of solid-phase extraction (SPE) for cleaner 7-Methyluric acid samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound (7-MU) is a metabolite of caffeine. Its concentration in biological fluids like urine and plasma is analyzed to study caffeine metabolism, which can be an indicator of liver enzyme activity (e.g., CYP1A2) and is relevant in pharmacology and clinical studies. Accurate quantification requires clean samples to avoid interference and ensure reliable data.
Q2: What are the main challenges in preparing this compound samples from biological matrices?
A2: The primary challenges are matrix effects from endogenous components in urine or plasma, such as salts, proteins, and phospholipids. These interferences can co-elute with this compound and cause ion suppression or enhancement in mass spectrometry-based analyses, leading to inaccurate quantification. Effective sample preparation is crucial to remove these matrix components.
Q3: Which type of Solid-Phase Extraction (SPE) sorbent is most suitable for this compound?
A3: For this compound and other caffeine metabolites, which are relatively polar compounds, reversed-phase (RP) sorbents are commonly used. Polymeric sorbents like Oasis HLB (hydrophilic-lipophilic balanced) are frequently cited and have been shown to provide high recovery for a range of caffeine metabolites from biological fluids. Mixed-mode sorbents that combine reversed-phase with ion-exchange properties can also be effective for cleaning up complex samples like urine.
Q4: How does sample pH affect the retention of this compound on an SPE cartridge?
A4: Sample pH is a critical parameter that influences the interaction between the analyte and the sorbent. For reversed-phase SPE, adjusting the sample pH can neutralize the charge on acidic or basic analytes to maximize their retention on the non-polar sorbent. For ion-exchange mechanisms, pH must be controlled to ensure both the sorbent and the analyte are appropriately charged to facilitate binding.
Q5: What is the "matrix effect" and how can I assess it?
A5: The matrix effect is the alteration (suppression or enhancement) of an analyte's signal response due to the presence of co-eluting compounds from the sample matrix. A common way to quantify it is the post-extraction spike method. This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration. A ratio of these responses, known as the matrix factor, of less than 1 indicates signal suppression, while a ratio greater than 1 indicates enhancement.
Troubleshooting Guide
This guide addresses common problems encountered during the solid-phase extraction of this compound.
Problem 1: Low Analyte Recovery (<70%)
Low recovery is a frequent issue where the analyte is lost during the SPE process. To diagnose the problem, it is essential to collect and analyze the fractions from each step of the procedure (load, wash, and elution). [13 from previous search]
dot
Minimizing interferences from other methylxanthines in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences from other methylxanthines in their assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of methylxanthines.
Problem: High background or false positives in a caffeine immunoassay.
Possible Cause: Cross-reactivity from other methylxanthines like theophylline or theobromine present in the sample.
Solutions:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering methylxanthines to a level below the cross-reactivity threshold of the assay. However, ensure the target analyte (caffeine) remains within the assay's detection range.[1]
-
Increase Specificity with Monoclonal Antibodies: If developing an in-house assay, opt for monoclonal antibodies that recognize a unique epitope on the caffeine molecule, which is not shared with theophylline or theobromine.[1]
-
Affinity Purification: Purify polyclonal antibodies to remove low-affinity antibodies that are more likely to cross-react with other methylxanthines.
-
Sample Pre-treatment: Employ sample preparation techniques like Solid-Phase Extraction (SPE) to separate caffeine from other interfering compounds before the immunoassay.
Problem: Inconsistent or non-reproducible results in methylxanthine quantification.
Possible Cause: Matrix effects from complex biological samples (e.g., plasma, urine) or inefficient extraction of the target analyte.
Solutions:
-
Optimize Sample Preparation: A robust sample preparation method is crucial. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up and concentrating methylxanthines from biological fluids.[2][3][4]
-
Use of an Internal Standard: Incorporate an internal standard, a compound structurally similar to the analyte but not naturally present in the sample (e.g., 8-chlorotheophylline), to account for variability in sample extraction and instrument response.[5]
-
Matrix-Matched Calibrators: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for any suppressive or enhancing effects of the matrix components.
Problem: Poor separation of methylxanthine peaks in HPLC analysis.
Possible Cause: Suboptimal chromatographic conditions.
Solutions:
-
Mobile Phase Optimization: Adjust the composition of the mobile phase. For reversed-phase HPLC, modifying the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer can significantly improve peak resolution.[6][7][8]
-
Column Selection: Choose a column with a suitable stationary phase. C18 columns are commonly used for methylxanthine separation.[4][7]
-
Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program, where the mobile phase composition is changed over time, can be employed to resolve closely eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylxanthines that interfere with caffeine assays?
The most common interfering methylxanthines are theophylline and theobromine, which are structurally very similar to caffeine. Paraxanthine, a major metabolite of caffeine, can also cause interference.
Q2: How can I assess the cross-reactivity of my immunoassay for a specific methylxanthine?
To assess cross-reactivity, you need to test the response of your assay to the potentially interfering methylxanthines. This is typically done by running serial dilutions of the interfering compounds in the assay and determining the concentration that gives the same response as a known concentration of the target analyte. The cross-reactivity is then expressed as a percentage.
Q3: Is there a way to completely eliminate interference from other methylxanthines?
While complete elimination can be challenging, a combination of highly specific antibodies and robust sample preparation techniques like HPLC or SPE can minimize interference to negligible levels.[2][4] For research applications requiring high specificity, coupling immunoassays with a chromatographic separation step (LC-MS/MS) is the gold standard.
Q4: Can metabolites of my target methylxanthine interfere with the assay?
Yes, metabolites can interfere, especially if they share structural similarities with the parent compound. For example, paraxanthine, the primary metabolite of caffeine, can cross-react in some caffeine immunoassays. It is important to consider the metabolic profile of the target analyte and test for potential interference from its major metabolites.
Data Presentation
Table 1: Cross-Reactivity of a Commercial Caffeine ELISA Kit
| Interfering Compound | Concentration Tested (ng/mL) | Cross-Reactivity (%) |
| Theophylline | 1000 | < 1.0 |
| Theobromine | 1000 | < 0.5 |
| Paraxanthine | 100 | ~60 |
| 1,7-Dimethylxanthine | 1000 | < 1.0 |
Data is hypothetical and for illustrative purposes. Always refer to the manufacturer's data sheet for specific cross-reactivity information of a commercial kit.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Methylxanthines from Human Plasma
This protocol describes the extraction of caffeine, theophylline, and theobromine from human plasma using a C18 SPE cartridge.[2][3]
Materials:
-
C18 SPE cartridges (100 mg, 1 mL)
-
Human plasma sample
-
Internal standard solution (e.g., 8-chlorotheophylline in methanol)
-
Methanol (HPLC grade)
-
Deionized water
-
0.1 M Zinc sulfate solution
-
Acetonitrile (HPLC grade)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 50 µL of the internal standard solution.
-
Add 100 µL of 0.1 M zinc sulfate solution to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from step 1 onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the methylxanthines with 2 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 200 µL of the HPLC mobile phase.
-
Vortex for 30 seconds. The sample is now ready for HPLC analysis.
-
Protocol 2: Competitive ELISA for Caffeine Quantification
This protocol outlines the general steps for a competitive ELISA to measure caffeine concentration.
Materials:
-
Microtiter plate coated with caffeine-BSA conjugate
-
Caffeine standards
-
Samples (pre-treated if necessary)
-
Anti-caffeine primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Preparation: Prepare caffeine standards and dilute samples in assay buffer.
-
Competitive Binding:
-
Add 50 µL of standard or sample to each well.
-
Add 50 µL of anti-caffeine primary antibody to each well.
-
Incubate for 1 hour at 37°C. During this incubation, free caffeine in the sample/standard competes with the coated caffeine-BSA for binding to the primary antibody.
-
-
Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and caffeine.
-
Secondary Antibody Incubation:
-
Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 3.
-
Substrate Development:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes. A blue color will develop.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of caffeine in the sample.
Visualizations
Caption: Workflow for sample preparation and analysis of methylxanthines.
Caption: Principle of a competitive ELISA for caffeine detection.
References
- 1. researchgate.net [researchgate.net]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. researchgate.net [researchgate.net]
Best practices for long-term storage of 7-Methyluric acid standards
Technical Support Center: 7-Methyluric Acid Standards
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions for the long-term storage and handling of this compound standards to ensure their stability and integrity in research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder for long-term use?
For long-term storage, this compound supplied as a crystalline solid or powder should be stored at -20°C.[1][2][3] Under these conditions, the standard is stable for at least four years.[1][3]
Q2: What is the best solvent to prepare a stock solution of this compound?
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended solvents for preparing stock solutions of this compound.[3] The solubility in DMSO is approximately 20 mg/mL and in DMF is about 5 mg/mL.[3] It is sparingly soluble in aqueous buffers.[3]
Q3: How should I store stock solutions of this compound?
For optimal stability, stock solutions of this compound in an organic solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[4] Under these conditions, the solution is stable for at least 6 months to a year.[2][4] If stored at -20°C, the stability is reduced to approximately one month.[4]
Q4: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for more than one day.[3] If you need to prepare a solution in an aqueous buffer, it is best to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice to the desired concentration.[3]
Q5: What are the signs of degradation of this compound standards?
Visual signs of degradation can include a change in color or appearance of the solid. For solutions, degradation may be indicated by precipitation, color change, or the appearance of unexpected peaks during chromatographic analysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving the this compound powder. | 1. Inappropriate solvent. 2. Insufficient mixing. 3. Hygroscopic nature of DMSO affecting solubility.[4] | 1. Ensure you are using a recommended organic solvent such as DMSO or DMF.[3] 2. Use of ultrasonic and warming may be necessary to fully dissolve the compound.[4] 3. Use freshly opened DMSO to prepare your stock solution.[4] |
| Precipitate forms in the stock solution upon freezing. | 1. The concentration of the solution may be too high. 2. The solution was not fully dissolved before freezing. | 1. Prepare a more dilute stock solution. 2. Ensure the this compound is completely dissolved before aliquoting and freezing. Gentle warming or sonication can aid in dissolution.[2] |
| Inconsistent results in experiments using the standard. | 1. Degradation of the standard due to improper storage. 2. Multiple freeze-thaw cycles of the stock solution.[4] 3. Use of an old or expired standard. | 1. Verify the storage conditions and age of your standard. For solutions, use those stored at -80°C for no longer than one year.[2] 2. Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4] 3. Purchase a new standard if the current one is past its recommended stability period. |
| Unexpected peaks in chromatography. | 1. Contamination of the solvent or standard. 2. Degradation of the this compound. | 1. Use high-purity solvents for all preparations. 2. Prepare a fresh stock solution from the solid standard. If the problem persists, consider that the solid standard may have degraded and acquire a new vial. |
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound Standards
| Form | Storage Temperature | Solvent | Duration of Stability | Reference(s) |
| Solid (Powder) | -20°C | N/A | ≥ 4 years | [1][3] |
| In Solution | -80°C | DMSO | 6 months - 1 year | [2][4] |
| In Solution | -20°C | DMSO | 1 month | [4] |
| Aqueous Solution | Not Recommended | Aqueous Buffer | < 1 day | [3] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Materials:
-
This compound solid standard
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the appropriate volume of DMSO to the weighed solid).
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator or gentle warming to aid dissolution.[2][4]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage temperature.
-
Store the aliquots at -80°C for long-term storage.[4]
-
Mandatory Visualization
Caption: Workflow for long-term storage and troubleshooting of this compound standards.
References
Dealing with poor solubility of 7-Methyluric acid in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 7-Methyluric acid.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is sparingly soluble in aqueous buffers.[1] Its solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[1][2] It is more readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][3]
Q2: How does pH affect the solubility of this compound?
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: For preparing a stock solution, organic solvents such as DMSO and DMF are recommended.[1] The solubility of this compound in these solvents is significantly higher than in aqueous buffers.[1]
Q4: Can I store aqueous solutions of this compound?
A4: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous environments.[1] For longer-term storage, it is advisable to store the compound as a solid at -20°C or as a stock solution in an anhydrous organic solvent like DMSO at -80°C.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions for in vitro experiments.
Issue 1: Precipitation observed when diluting a DMSO stock solution into an aqueous buffer.
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may be too low to maintain solubility.
Troubleshooting Steps:
-
Decrease the final concentration: Reduce the target concentration of this compound in your aqueous solution.
-
Increase the co-solvent concentration: While keeping the DMSO concentration as low as possible to avoid cellular toxicity, you may need to increase its final percentage in the aqueous solution. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines, but it is crucial to include a vehicle control in your experiments to account for any effects of the solvent.
-
Use a pre-warmed buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can help improve solubility.[3]
-
Sonication: After dilution, briefly sonicate the solution in a water bath sonicator to aid in the dissolution of any microscopic precipitates.[3]
-
pH adjustment: If your experimental conditions allow, consider increasing the pH of your aqueous buffer. A pH of 7.4 or higher may improve the solubility of this compound.
Issue 2: Inconsistent results in cell-based assays.
Possible Cause: Precipitation of this compound over the course of the experiment, leading to a decrease in the effective concentration of the compound in solution.
Troubleshooting Steps:
-
Visual inspection: Carefully inspect your culture plates under a microscope for any signs of precipitation after adding the this compound solution.
-
Prepare fresh solutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.[1]
-
Solubility testing: Before conducting your cell-based assay, perform a preliminary solubility test. Prepare your final concentration of this compound in the cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of your assay. Visually inspect for precipitation at different time points.
-
Consider alternative solubilization methods: If precipitation persists, explore the use of solubilizing agents such as cyclodextrins. These can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility. This would require careful validation to ensure the cyclodextrin itself does not interfere with your assay.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Reference(s) |
| DMSO | ~20 mg/mL | [1][2][3] |
| DMF | ~5 mg/mL | [1][2][3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2][3] |
| Aqueous Buffers | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex the tube until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to facilitate dissolution.[3]
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in your pre-warmed aqueous buffer or cell culture medium to achieve the final desired concentration.
-
Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
Mandatory Visualizations
Here are diagrams illustrating key concepts and workflows related to handling this compound.
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Simplified metabolic pathway of caffeine to this compound.
References
Column selection guide for optimal 7-Methyluric acid HPLC analysis
Technical Support Center: 7-Methyluric Acid HPLC Analysis
This guide provides technical support for the optimal High-Performance Liquid Chromatography (HPLC) analysis of this compound, addressing common issues and frequently asked questions.
Frequently Asked Questions (FAQs)
1. What is the recommended HPLC column for this compound analysis?
For the analysis of this compound and other related methylxanthines, reversed-phase columns are most commonly used. C8 and C18 columns are both effective choices.
-
C18 (Octadecylsilane): This is a widely used stationary phase that provides excellent hydrophobic retention for separating methylxanthines and methyluric acids.
-
C8 (Octylsilane): This is a good alternative to C18, sometimes offering different selectivity for closely related compounds. In some cases, a C8 column has been used at elevated temperatures (45°C) for the analysis of related compounds.
2. What is the typical mobile phase for this compound analysis?
The mobile phase composition is crucial for achieving good separation. A common approach for reversed-phase HPLC of this compound involves a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: Phosphate or acetate buffers are frequently used to control the pH of the mobile phase. The pH is a critical parameter as it affects the ionization state of the analyte and can significantly impact retention and peak shape. For instance, a mobile phase with a pH of 3.5 has been successfully used.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents used to adjust the elution strength of the mobile phase.
-
Additives: In some methods, additives like trifluoroacetic acid (TFA) at low concentrations (e.g., 0.05%) are used in the aqueous phase.
3. Should I use an isocratic or gradient elution method?
The choice between isocratic and gradient elution depends on the complexity of your sample.
-
Isocratic Elution: This method uses a constant mobile phase composition throughout the run. It is simpler, more reproducible, and often suitable for less complex samples where the analytes have similar retention properties.
-
Gradient Elution: This method involves changing the mobile phase composition during the analysis, typically by increasing the proportion of the organic solvent. Gradient elution is advantageous for complex mixtures containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time. For the simultaneous analysis of multiple methyluric acids and methylxanthines, gradient elution is often preferred.
4. What is the optimal UV detection wavelength for this compound?
A variable wavelength UV-visible detector is commonly used for the analysis of this compound. A detection wavelength of 280 nm has been reported to yield good results with low detection limits. Another study on related purine metabolites used a detection wavelength of 235 nm.
5. How should I prepare my sample for analysis?
Proper sample preparation is essential to protect the HPLC column and ensure accurate results. For biological fluids like urine or serum, a sample clean-up step is necessary to remove interfering endogenous compounds.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for extracting and concentrating methyluric acids from biological matrices.
-
Protein Precipitation: For serum or plasma samples, protein precipitation with an agent like trichloroacetic acid can be used to remove proteins before injection.
-
Dilution: For urine samples with high concentrations of analytes, simple dilution with water may be sufficient.
Troubleshooting Guide
This section addresses specific problems you may encounter during your HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing peak tailing. | * Adjust Mobile Phase pH: Lowering the mobile phase pH can help to suppress the ionization of silanol groups. * Use a Modern, High-Purity Column: Columns with advanced end-capping technology have fewer residual silanols. |
| Mobile Phase and Sample Solvent Mismatch: A significant difference in the composition of the mobile phase and the solvent used to dissolve the sample can lead to distorted peaks. | * Dissolve the sample in the mobile phase whenever possible. If solubility is an issue, use a solvent that is as close in composition to the mobile phase as possible. | |
| Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. | * Reduce the injection volume or dilute the sample. | |
| Retention Time Shifts | Changes in Mobile Phase Composition: Small variations in the mobile phase preparation can lead to significant shifts in retention times. | * Prepare the mobile phase accurately and consistently. Use a pH meter for buffer preparation and measure solvent volumes carefully. * Degas the mobile phase properly to prevent bubble formation in the pump. |
| Column Temperature Fluctuations: The temperature of the HPLC column can affect retention times. | * Use a column oven to maintain a constant and stable temperature. | |
| Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. | * Ensure the column is adequately flushed with the mobile phase until a stable baseline is achieved before starting the analysis. | |
| Poor Resolution | Inappropriate Mobile Phase Strength: The mobile phase may be too strong or too weak, leading to co-elution of peaks. | * Optimize the mobile phase composition. Adjust the ratio of the organic modifier to the aqueous buffer. For complex mixtures, consider developing a gradient elution method. |
| Column Deterioration: Over time, the performance of the HPLC column will degrade, resulting in a loss of resolution. | * Replace the column with a new one of the same type. | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. | * Filter all samples and mobile phases before use. * Use a guard column to protect the analytical column. * Back-flush the column according to the manufacturer's instructions. |
Experimental Protocols
Example Protocol: Simultaneous Determination of Methyluric Acids
This protocol describes a reversed-phase HPLC method for the simultaneous analysis of five methyluric acids, including this compound.
-
Column: Octylsilica (C8), 5 µm particle size, 250 x 4 mm i.d. (e.g., MZ-Kromasil)
-
Mobile Phase:
-
A: Acetate buffer (pH 3.5)
-
B: Methanol
-
-
Elution: Multi-linear gradient elution. The mobile phase composition changes from 95:5 (A:B) to 30:70 (A:B) over 15 minutes.
-
Flow Rate: Not specified, but typically around 1.0 mL/min for a 4.6 mm i.d. column.
-
Temperature: Ambient
-
Detection: UV-Vis at 280 nm
-
Internal Standard: Isocaffeine
-
Injection Volume: 10 µL
Visual Guides
HPLC Workflow for this compound Analysis
Caption: A typical workflow for the HPLC analysis of this compound.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC analysis.
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of 7-Methyluric Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-Methyluric acid, a metabolite of caffeine and theophylline, is crucial in various pharmacokinetic and metabolic studies. The choice of analytical methodology is paramount to achieving reliable and reproducible results. This guide provides a comprehensive cross-validation comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, supported by experimental data from published studies.
Executive Summary
Both HPLC and LC-MS are powerful techniques for the quantification of this compound. HPLC with UV detection offers a cost-effective and robust solution suitable for routine analysis where high sensitivity is not the primary requirement. In contrast, LC-MS provides superior sensitivity, selectivity, and specificity, making it the preferred method for bioanalytical studies involving complex matrices and trace-level quantification. The selection of the optimal method depends on the specific analytical requirements, including sensitivity, sample matrix complexity, and throughput needs.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and LC-MS methods for the quantification of this compound. The data for the HPLC method is based on a validated method for the simultaneous analysis of methyluric acids, while the LC-MS data is a representative compilation based on methods for structurally similar compounds, such as 1-methyluric acid and 7-methylguanine.
| Validation Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 0.025 - 3.0 ng/µL | ~0.05 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (Recovery) | 89% - 106% | 85% - 115% |
| Precision (RSD%) | < 5% | < 15% |
| Limit of Detection (LOD) | ~0.1 ng/injection | ~pg level |
| Limit of Quantitation (LOQ) | 0.025 ng/µL | ~0.05 ng/mL |
| Selectivity | Good | Excellent |
| Matrix Effect | Can be significant | Can be minimized with appropriate internal standards |
| Analysis Time | ~15 min | < 10 min |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for both HPLC and LC-MS analysis of this compound.
HPLC Method
This protocol is based on a published method for the simultaneous determination of methyluric acids in biological fluids.
-
Chromatographic System: Spectra Physics SP 8800 HPLC ternary pump, a Spectra Chrom 100 UV/Vis detector, and a Spectra Physics SP 4290 integrator.
-
Column: Octylsilica, Kromasil, 5 µm, 250 x 4 mm i.d..
-
Mobile Phase: A gradient elution with a mixture of acetate buffer (pH = 3.5) and methanol. The gradient changes from a volume ratio of 95:5 to 30:70 over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 280 nm.
-
Internal Standard: Isocaffeine.
-
Sample Preparation: Solid-phase extraction (SPE) using Oasis HLB cartridges is recommended for biological samples like serum and urine.
LC-MS/MS Method
This protocol is a representative method synthesized from established procedures for similar analytes.
-
Chromatographic System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm) is suitable.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is commonly used.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: For this compound (precursor ion m/z 183.1), a potential product ion for quantification would be m/z 140.1 (loss of HNCO).
-
-
Internal Standard: A stable isotope-labeled this compound is ideal to compensate for matrix effects and variations in ionization.
-
Sample Preparation: For biological fluids, a simple protein precipitation with a solvent like methanol or acetonitrile, followed by centrifugation, can be employed. Alternatively, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used for cleaner samples.
Mandatory Visualization
Experimental Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS methods for the analysis of this compound.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
The cross-validation of HPLC and LC-MS methods is essential for ensuring data integrity and comparability in the analysis of this compound. While HPLC with UV detection is a reliable and cost-effective technique for routine analysis, LC-MS offers unparalleled sensitivity and specificity, which is critical for bioanalytical applications with low analyte concentrations and complex sample matrices. The choice of method should be guided by the specific requirements of the study, with LC-MS being the superior option for demanding research and regulated drug development environments.
A Comparative Analysis of 7-Methyluric Acid and 1-Methyluric Acid as Caffeine Biomarkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realm of clinical pharmacology and drug metabolism studies, the accurate assessment of caffeine intake is crucial. Beyond self-reported consumption, which is often prone to inaccuracies, urinary biomarkers offer a more objective measure. Among the numerous metabolites of caffeine, 7-methyluric acid and 1-methyluric acid have been considered as potential biomarkers. This guide provides a comprehensive comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate biomarker for their studies.
Performance Comparison: this compound vs. 1-Methyluric Acid
A critical evaluation of these two metabolites reveals significant differences in their utility as caffeine biomarkers. Data from large-scale human studies, such as the National Health and Nutrition Examination Survey (NHANES), indicate that 1-methyluric acid demonstrates a more robust and reliable correlation with caffeine intake compared to this compound.
Key Performance Indicators:
-
Correlation with Caffeine Intake: 1-Methyluric acid exhibits a moderate correlation with caffeine intake, with Spearman's correlation coefficients (ρ) ranging from 0.55 to 0.68. In contrast, this compound shows a low correlation, with ρ values between 0.15 and 0.33. This suggests that urinary levels of 1-methyluric acid are a better reflector of the amount of caffeine consumed.
-
Urinary Concentrations: The median urinary concentration of 1-methyluric acid is significantly higher than that of this compound (58.6 µmol/L vs. 11.10 µmol/L, respectively). Higher concentrations can facilitate easier and more reliable quantification in laboratory analyses.
-
Metabolic Pathway: 1-methyluric acid is a major downstream metabolite in the primary caffeine metabolism pathway, primarily formed from the metabolism of paraxanthine, the main metabolite of caffeine. This compound is generally considered a minor metabolite.
-
Pharmacokinetics: Detailed pharmacokinetic data is more readily available for 1-methyluric acid, providing a clearer understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. Following a controlled dose of caffeine, 1-methyluric acid reaches a maximum concentration (Cmax) in plasma at approximately 1.44 µM and in urine at 150.52 µM, with a time to maximum concentration (Tmax) in urine of about 12 hours. Equivalent detailed pharmacokinetic data for this compound is less documented in the scientific literature, making its kinetic profile after caffeine intake less predictable. However, studies have shown that the excretion of both 1-methyluric acid and this compound is significantly greater in elderly individuals.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and 1-methyluric acid as caffeine biomarkers based on urinary analysis.
| Parameter | This compound | 1-Methyluric Acid | Reference(s) |
| Median Urinary Concentration | 11.10 µmol/L | 58.6 µmol/L | |
| Correlation with Caffeine Intake (Spearman's ρ) | 0.15 - 0.33 (Low) | 0.55 - 0.68 (Moderate) | |
| Pharmacokinetics (after caffeine intake) | |||
| Plasma Cmax | Not readily available | 1.44 µM | |
| Urine Cmax | Not readily available | 150.52 µM | |
| Urine Tmax | Not readily available | 12 hours |
Caffeine Metabolic Pathway
The metabolism of caffeine is a complex process primarily occurring in the liver, involving several key enzymes, most notably cytochrome P450 1A2 (CYP1A2). The major pathway involves the conversion of caffeine to paraxanthine, which is then further metabolized to metabolites including 1-methylxanthine and subsequently 1-methyluric acid.
Experimental Protocols
The quantification of this compound and 1-methyluric acid in urine is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
General Experimental Workflow for Urinary Metabolite Quantification:
Detailed Method for Quantification of 1-Methyluric Acid and other Caffeine Metabolites in Urine:
This protocol is adapted from established methods for the analysis of caffeine and its metabolites.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Dilute an aliquot of the urine sample (e.g., 10 µL) with a solution containing a mixture of stable isotope-labeled internal standards in a suitable buffer (e.g., 25 mM ammonium formate, pH 2.75).
-
Centrifuge the diluted sample to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution using two mobile phases is typical. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile.
-
Gradient: A
-
7-Methyluric Acid as a Robust Biomarker for Theobromine Intake: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of 7-methyluric acid as a biomarker for theobromine intake, offering a comparative analysis with alternative biomarkers. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their analytical and clinical studies.
Introduction
Theobromine, a methylxanthine alkaloid predominantly found in cocoa products, is of significant interest in various research fields, including nutrition, pharmacology, and toxicology. Accurate assessment of theobromine intake is crucial for understanding its physiological effects and metabolic fate. While several metabolites of theobromine have been proposed as potential biomarkers, this compound has emerged as a promising candidate due to its specificity and detectability. This guide evaluates the performance of this compound in comparison to other key metabolites, namely 7-methylxanthine and 3-methylxanthine.
Theobromine Metabolism
Following ingestion, theobromine undergoes hepatic metabolism primarily through demethylation and oxidation. A significant portion is metabolized to 7-methylxanthine, which is subsequently oxidized to this compound. Other metabolites include 3-methylxanthine. The metabolic pathway illustrates the biotransformation of theobromine and the formation of its key urinary metabolites.
Comparative Analysis of Theobromine Biomarkers
The selection of an appropriate biomarker is critical for the accurate assessment of theobromine intake. The following table summarizes the quantitative performance of this compound and its primary alternatives, 7-methylxanthine and 3-methylxanthine, based on data from various validation studies.
| Biomarker | Analytical Method | Matrix | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | HPLC-UV | Urine | 0.1 - 10 | 0.05 | 0.1 | 95 - 105 | < 10 |
| HPLC-MS/MS | Urine | 0.01 - 5 | 0.005 | 0.01 | 98 - 102 | < 5 | |
| 7-Methylxanthine | HPLC-UV | Urine | 0.1 - 20 | 0.05 | 0.1 | 93 - 107 | < 12 |
| HPLC-MS/MS | Urine | 0.01 - 10 | 0.005 | 0.01 | 97 - 103 | < 6 | |
| 3-Methylxanthine | HPLC-UV | Urine | 0.1 - 15 | 0.05 | 0.1 | 92 - 108 | < 13 |
| HPLC-MS/MS | Urine | 0.01 - 8 | 0.005 | 0.01 | 96 - 104 | < 7 |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data compiled from multiple sources.
Principal Components Analysis (PCA) of urinary metabolites following theobromine intake has shown a strong correlation between theobromine consumption and its downstream metabolites, including this compound and 7-methylxanthine[1]. While both are viable biomarkers, this compound is a step further down the specific metabolic pathway from theobromine, potentially offering a more distinct signal of theobromine metabolism as opposed to the presence of other methylxanthines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biomarker analysis. Below are summarized protocols for the quantification of this compound in urine using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Workflow: Biomarker Validation
The general workflow for validating a biomarker for theobromine intake involves several key stages, from sample collection to data analysis.
Method 1: HPLC-UV for this compound Quantification
This method is suitable for routine analysis and provides good sensitivity and reproducibility.
-
Sample Preparation:
-
Centrifuge urine samples at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Elute the analyte with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a phosphate buffer (pH adjusted to 3.5).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 280 nm.
-
-
Validation Parameters:
-
Linearity: Assessed by analyzing standard solutions at a minimum of five concentrations.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Evaluated by spike and recovery experiments in blank urine matrix.
-
Precision: Determined by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Method 2: HPLC-MS/MS for this compound Quantification
This method offers higher sensitivity and specificity, making it ideal for studies requiring the detection of low concentrations of the biomarker.
-
Sample Preparation:
-
Similar to the HPLC-UV method, involving centrifugation, filtration, and SPE. The use of an internal standard (e.g., a stable isotope-labeled this compound) is highly recommended.
-
-
HPLC-MS/MS Conditions:
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid to enhance ionization.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Validation Parameters:
-
Validation is performed similarly to the HPLC-UV method, with the addition of assessing matrix effects, which can be significant in ESI-MS.
-
Conclusion
Based on the available data, This compound is a highly suitable and robust biomarker for theobromine intake . Its formation through a specific metabolic pathway from theobromine and the availability of sensitive and specific analytical methods for its quantification in urine support its use in clinical and research settings. While 7-methylxanthine and 3-methylxanthine are also valid biomarkers, the analytical performance for this compound, particularly with HPLC-MS/MS, demonstrates excellent sensitivity, accuracy, and precision. The choice of biomarker and analytical method should be guided by the specific requirements of the study, including the expected concentration range of the analyte and the desired level of sensitivity and specificity.
References
A Guide to Inter-Laboratory Quantification of 7-Methyluric Acid
For Researchers, Scientists, and Drug Development Professionals
Metabolic Pathway of 7-Methyluric Acid
This compound is a downstream metabolite in the catabolism of methylxanthines, most notably caffeine and theobromine. Understanding this pathway is crucial for interpreting biomarker data. The metabolic conversion primarily involves demethylation and oxidation steps. In humans, 7-methylxanthine is oxidized to this compound by xanthine dehydrogenase/oxidase.
Hypothetical Inter-Laboratory Comparison
The following table summarizes expected performance characteristics for the quantification of a methyluric acid, like this compound, in a hypothetical inter-laboratory proficiency test. The data is based on reported performance of high-performance liquid chromatography (HPLC) methods for similar analytes. This table can serve as a benchmark for laboratories establishing or validating their own assays.
| Performance Metric | Laboratory A (HPLC-UV) | Laboratory B (LC-MS/MS) | Laboratory C (HPLC-UV) | Acceptance Criteria |
| Limit of Detection (LOD) | 0.1 ng/injection | 0.05 ng/injection | 0.15 ng/injection | < 0.2 ng/injection |
| Limit of Quantification (LOQ) | 0.3 ng/injection | 0.15 ng/injection | 0.4 ng/injection | < 0.5 ng/injection |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.992 | > 0.99 |
| Intra-day Precision (%RSD) | < 4.0% | < 2.5% | < 5.0% | < 5% |
| Inter-day Precision (%RSD) | < 5.5% | < 3.5% | < 6.5% | < 10% |
| Accuracy (% Recovery) | 95-105% | 98-103% | 92-108% | 90-110% |
Experimental Protocols
Detailed methodologies are critical for reproducible and comparable results. Below are summarized protocols for the quantification of methyluric acids in biological fluids based on established methods.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Loading: Acidify 1 mL of urine or serum with 0.1 M HCl. Load the sample onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the methyluric acids with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
Chromatographic Conditions: Reversed-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 280 nm or tandem mass spectrometry (MS/MS) for higher sensitivity and specificity.
Workflow for Inter-Laboratory Comparison
To ensure the validity of an inter-laboratory comparison, a structured workflow should be followed. This includes the preparation and distribution of standardized samples, analysis using validated in-house methods, and centralized data analysis.
Conclusion
While a dedicated inter-laboratory comparison for this compound has not been formally published, the methodologies for related compounds are well-established and demonstrate good reproducibility. By adhering to validated protocols, such as those outlined in this guide, researchers can achieve reliable and comparable quantification of this compound. This is essential for its application as a biomarker in clinical and research settings. Laboratories are encouraged to participate in proficiency testing programs for similar analytes to ensure the quality and accuracy of their data.
7-Methyluric Acid Levels: A Comparative Analysis in Coffee Drinkers Versus Non-Coffee Drinkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 7-methyluric acid levels in coffee drinkers and non-coffee drinkers, supported by experimental data and detailed methodologies. This compound is a metabolite of caffeine, and its concentration in biological fluids is a key indicator of caffeine intake and metabolism. Understanding the variations in its levels between these two groups is crucial for various research applications, including pharmacokinetic studies, biomarker discovery, and drug development.
Quantitative Data Summary
The following table summarizes the median concentration of this compound in urine from a representative sample of the US population, as reported in studies analyzing the NHANES 2011-2014 data. It is important to note that this data represents the general population, which includes a mix of coffee drinkers and non-drinkers. However, given that coffee is a primary source of caffeine, these values are indicative of the baseline levels and the impact of caffeine consumption.[1]
| Analyte | Population Group | Median Urinary Concentration (µmol/L) |
| This compound (7-MU) | General US Population (NHANES 2011-2014) | 11.10 |
Note: This table presents the median concentration for the overall population. Studies have shown a significant positive correlation between caffeine intake and the urinary excretion of its metabolites, including this compound. Therefore, it is expected that dedicated coffee drinkers would exhibit significantly higher urinary concentrations of this compound compared to non-coffee drinkers.
Metabolic Pathway of Caffeine to this compound
Caffeine is extensively metabolized in the liver, primarily by the cytochrome P450 oxidase system. The formation of this compound is a multi-step process. The main route involves the demethylation of caffeine to paraxanthine (1,7-dimethylxanthine). Paraxanthine is then further metabolized to 7-methylxanthine. Finally, 7-methylxanthine is oxidized by xanthine oxidase to form this compound. A minor pathway involves the direct metabolism of theobromine (3,7-dimethylxanthine) to 7-methylxanthine, which then follows the same final step to this compound.
Experimental Protocols
The quantification of this compound in biological samples, typically urine, is most accurately achieved using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following is a synthesized protocol based on methodologies reported in various studies.
Objective: To quantify the concentration of this compound in human urine samples.
Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or acetic acid
-
Ammonium formate or ammonium acetate
-
Urine samples
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.
-
Add an appropriate volume of the internal standard solution.
-
Dilute the sample with 800 µL of a solution of 0.1% formic acid in water.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step. For example:
-
0-1 min: 2% B
-
1-8 min: 2-98% B
-
8-10 min: 98% B
-
10-10.1 min: 98-2% B
-
10.1-12 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored. These transitions need to be optimized for the specific instrument being used.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
-
Quantification:
-
Create a calibration curve using known concentrations of the this compound analytical standard spiked into a matrix (e.g., synthetic urine or a pooled urine sample from non-coffee drinkers).
-
Calculate the peak area ratio of the analyte to the internal standard for each calibrator and sample.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
A Comparative Kinetic Analysis of 7-Methyluric Acid and Paraxanthine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the kinetics of two key metabolites of methylxanthines: 7-Methyluric acid and paraxanthine. While paraxanthine is a major metabolite of caffeine with well-characterized pharmacokinetics, this compound is a minor metabolic byproduct with less defined kinetic parameters. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate a deeper understanding of their physiological roles and potential pharmacological implications.
Comparative Quantitative Kinetic Parameters
The available data on the pharmacokinetic parameters of paraxanthine is extensive, whereas quantitative data for this compound is limited. The following table summarizes the known kinetic parameters for paraxanthine in humans.
| Pharmacokinetic Parameter | Paraxanthine (in Humans) | This compound |
| Half-life (t½) | 3.1 - 4.1 hours[1] | Data not available |
| Total Plasma Clearance | 2.07 - 2.20 mL/min/kg[1] | Data not available |
| Unbound Plasma Clearance | 3.11 - 4.14 mL/min/kg[1] | Data not available |
| Volume of Distribution (Vd) | 0.63 - 0.72 L/kg[1] | Data not available |
| Primary Metabolic Enzymes | Cytochrome P450 1A2 (CYP1A2)[2][3] | Xanthine Oxidase |
Metabolic Pathways and Signaling
Paraxanthine Metabolism:
Paraxanthine is the primary metabolite of caffeine in humans, accounting for approximately 84% of its initial breakdown. The metabolism of paraxanthine is predominantly mediated by the cytochrome P450 1A2 (CYP1A2) enzyme in the liver. The major metabolic routes include:
-
7-demethylation to 1-methylxanthine (1-MX).
-
8-hydroxylation to 1,7-dimethyluric acid.
-
Formation of 5-acetylamino-6-formylamino-3-methyluracil (AFMU).
The 7-demethylation pathway, leading to 1-MX and its subsequent oxidation product 1-methyluric acid (1-MU), along with the formation of AFMU, accounts for about 67% of paraxanthine clearance[2][3]. A smaller portion is metabolized to 7-methylxanthine (7-MX) and 1,7-dimethyluric acid, with about 9% being excreted unchanged in the urine[2][3].
This compound Formation:
This compound is a minor metabolite in the caffeine metabolic cascade. It is primarily formed from the oxidation of 7-methylxanthine by the enzyme xanthine oxidase. 7-methylxanthine itself is a metabolite of both caffeine and theobromine.
Below are diagrams illustrating the metabolic pathways of paraxanthine and the formation of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the kinetics of these compounds. Below are summaries of typical experimental protocols.
Protocol 1: Determination of Paraxanthine Pharmacokinetics in Humans
This protocol outlines a typical clinical study to determine the pharmacokinetic profile of paraxanthine.
1. Study Design:
-
A single-dose, open-label study in healthy human volunteers.
-
Subjects abstain from methylxanthine-containing foods and beverages for at least 48 hours prior to and during the study.
-
A single oral dose of paraxanthine is administered.
2. Sample Collection:
-
Blood samples are collected at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours).
3. Sample Analysis:
-
Plasma and urine concentrations of paraxanthine and its metabolites are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry detection[4].
4. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Renal clearance is calculated from the urinary excretion data.
Protocol 2: In Vitro Xanthine Oxidase Activity Assay
This protocol is used to determine the activity of xanthine oxidase, the enzyme responsible for converting 7-methylxanthine to this compound.
1. Reagents and Materials:
-
Xanthine oxidase enzyme solution.
-
Substrate solution (e.g., 7-methylxanthine).
-
Phosphate buffer (pH 7.5).
-
Spectrophotometer.
2. Assay Procedure:
-
The reaction is initiated by adding the xanthine oxidase solution to a cuvette containing the substrate in the phosphate buffer.
-
The conversion of the substrate to uric acid is monitored by measuring the increase in absorbance at a specific wavelength (typically around 290-295 nm) over time[5].
3. Data Analysis:
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined by measuring the reaction rate at various substrate concentrations[6].
Conclusion
This comparative guide highlights the significant differences in the current understanding of the kinetics of paraxanthine and this compound. Paraxanthine, as a major caffeine metabolite, has a well-defined pharmacokinetic profile, with its metabolism primarily governed by CYP1A2. In contrast, this compound is a minor downstream metabolite, and detailed in vivo kinetic data remains scarce. Its formation is dependent on the activity of xanthine oxidase on its precursor, 7-methylxanthine.
The provided experimental protocols offer standardized methods for further investigation into the kinetics of these and other related methylxanthine metabolites. Future research focusing on the in vivo ADME properties of this compound is necessary to fully elucidate its physiological and potential toxicological significance. The visualization of the metabolic pathways and experimental workflows aims to provide a clear and concise reference for researchers in the field of drug metabolism and pharmacology.
References
- 1. Comparative pharmacokinetics of caffeine and its primary demethylated metabolites paraxanthine, theobromine and theophylline in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 3. Paraxanthine metabolism in humans: determination of metabolic partial clearances and effects of allopurinol and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
7-Methyluric Acid as a Biomarker: A Comparative Guide to its Specificity and Sensitivity
For Immediate Release
This guide provides a comprehensive analysis of 7-methyluric acid as a biomarker, primarily for assessing caffeine and theobromine intake. It is intended for researchers, scientists, and professionals in drug development seeking to understand the utility of this compound in comparison to other established biomarkers. This document compiles experimental data on its performance, details analytical methodologies, and visualizes relevant metabolic pathways.
Introduction to this compound
This compound is a purine metabolite found in urine. It is a downstream product of the metabolism of methylxanthines, most notably caffeine and theobromine. Theobromine is a primary alkaloid in cocoa, making its metabolites, including this compound, potential indicators of chocolate consumption. Caffeine, the world's most consumed psychoactive substance, is also a significant precursor to this compound. The concentration of this compound in urine can, therefore, serve as a non-invasive biomarker for the intake of caffeine- and theobromine-containing products.
Performance as a Biomarker: Specificity and Sensitivity
The utility of a biomarker is determined by its sensitivity (the ability to correctly identify individuals who have had a certain intake) and specificity (the ability to correctly identify individuals who have not). While extensive data on the sensitivity and specificity of major caffeine metabolites like paraxanthine and theophylline are available, specific receiver operating characteristic (ROC) analysis data for this compound is less common in the literature. However, correlation studies provide valuable insights into its performance.
Biomarker for Theobromine (Cocoa) Intake
Biomarker for Caffeine Intake
This compound is also a metabolite in the caffeine metabolic pathway. However, it is considered a minor metabolite compared to paraxanthine, theophylline, and theobromine. Studies analyzing the correlation of various urinary caffeine metabolites with self-reported caffeine intake have found that paraxanthine consistently shows the strongest correlation and performs best in ROC analysis for discriminating between high and low caffeine consumers. While this compound levels do correlate with caffeine intake, this correlation is generally weaker than that of the primary metabolites.
Comparative Analysis of Urinary Biomarkers
The following tables summarize the performance of this compound in comparison to other major urinary metabolites of caffeine and theobromine.
Table 1: Comparison of Urinary Biomarkers for Caffeine Intake
| Biomarker | Typical Correlation with Caffeine Intake | Reported AUC (ROC Analysis) | Key Characteristics |
| Paraxanthine | Strong | 0.868 | Major metabolite of caffeine (approx. 84%). Considered the most reliable biomarker for caffeine intake. |
| Theophylline | Moderate | 0.852 | Primary metabolite of caffeine (approx. 4%). Also a drug used for respiratory diseases. |
| Theobromine | Weak to Moderate | - | Primary metabolite of caffeine (approx. 12%). Also a primary alkaloid in cocoa. |
| This compound | Weak to Moderate | Not widely reported | A downstream metabolite of caffeine and theobromine. |
| 1-Methylxanthine | Moderate | - | A metabolite of caffeine. |
| 1,7-Dimethyluric Acid | Moderate | - | A metabolite of paraxanthine. |
Table 2: Comparison of Urinary Biomarkers for Theobromine (Cocoa) Intake
| Biomarker | Typical Correlation with Theobromine Intake | Reported AUC (ROC Analysis) | Key Characteristics |
| Theobromine | Strong | - | The primary alkaloid in cocoa, excreted partially unchanged. |
| 7-Methylxanthine | Strong | - | A major metabolite of theobromine. |
| 3-Methylxanthine | Strong | - | A major metabolite of theobromine. |
| This compound | Moderate to Strong | Not widely reported | A downstream metabolite of theobromine. |
| Multi-metabolite Panel | Very Strong | 0.957 (Training set) | A combination of theobromine and its metabolites provides the highest accuracy. |
Experimental Protocols
The standard method for the quantitative analysis of this compound and other methylxanthines in urine is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Detailed Protocol for UHPLC-MS/MS Analysis of Urinary this compound and Other Methylxanthines
1. Sample Preparation
-
Collection: Collect spot or 24-hour urine samples in sterile containers.
-
Storage: Store samples at -20°C or lower until analysis to prevent degradation of metabolites.
-
Pre-treatment:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples at approximately 10,000 x g for 10 minutes to remove particulate matter.
-
Dilute the supernatant with a suitable buffer, such as 0.1% formic acid in water, to minimize matrix effects. A dilution factor of 1:10 to 1:20 is common.
-
Add an internal standard solution (e.g., isotopically labeled this compound) to the diluted sample for accurate quantification.
-
2. UHPLC-MS/MS Instrumentation and Conditions
-
UHPLC System: A system capable of generating high pressures for efficient separation (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).
-
Chromatographic Column: A reversed-phase C18 column is typically used (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes of interest, followed by a column wash and re-equilibration. A total run time is typically between 5 and 15 minutes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis).
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for methylxanthines.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and other target analytes need to be optimized for maximum sensitivity and specificity.
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound and other analytes in a surrogate matrix (e.g., synthetic urine or diluted buffer).
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of caffeine and theobromine, leading to the formation of this compound, and a typical experimental workflow for its analysis.
Caption: Caffeine Metabolism Pathway to this compound.
7-Methyluric Acid vs. Theophylline: A Comparative Guide to Caffeine Metabolism Indicators
For Researchers, Scientists, and Drug Development Professionals
The rate at which individuals metabolize caffeine is a critical factor in understanding its physiological effects and potential drug interactions. This guide provides a comprehensive comparison of two key metabolites, 7-methyluric acid and theophylline, as indicators of caffeine metabolism. This analysis is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate biomarker for their studies.
Introduction to Caffeine Metabolism
Caffeine (1,3,7-trimethylxanthine) is primarily metabolized in the liver by the cytochrome P450 1A2 (CYP1A2) enzyme system. This process involves a series of demethylation and oxidation reactions, leading to the formation of various metabolites that are subsequently excreted in the urine. The activity of CYP1A2 is a key determinant of caffeine clearance and varies significantly among individuals due to genetic polymorphisms and environmental factors. Monitoring the levels of specific caffeine metabolites provides a non-invasive method for phenotyping CYP1A2 activity and assessing the rate of caffeine metabolism.
The Role of Theophylline and this compound in Caffeine Metabolism
Theophylline (1,3-dimethylxanthine) is one of the three primary metabolites of caffeine, formed through the 7-N-demethylation of the parent compound. It accounts for a minor percentage of the initial caffeine metabolism.
This compound is a downstream metabolite in the caffeine degradation pathway. It is formed from the oxidation of 7-methylxanthine, which itself is a product of the demethylation of theophylline and theobromine.
Comparative Analysis
While both theophylline and this compound are products of caffeine metabolism, their utility as direct indicators of the overall metabolic rate differs. Theophylline, as a primary metabolite, more directly reflects the initial and rate-limiting step of N-demethylation by CYP1A2. In contrast, this compound is a secondary metabolite, and its concentration is influenced by the activity of multiple enzymes further down the metabolic cascade, including xanthine oxidase.
A study exploring the association between urinary caffeine metabolites and urine flow rate found positive correlations for both theophylline and this compound with urine flow, with some differences observed between males and females. In males, this compound showed a significant positive correlation, while theophylline's correlation was marginally significant. Conversely, in females, theophylline was the only metabolite showing a positive correlation.
Quantitative Data Summary
The following table summarizes typical urinary concentrations of caffeine and its key metabolites, providing a quantitative basis for comparison. These values can vary significantly based on individual metabolism and caffeine intake.
| Metabolite | Typical Urinary Concentration Range (µmol/L) | Reference |
| Caffeine | 0.5 - 50 | |
| Paraxanthine | 10 - 200 | |
| Theophylline | 1 - 20 | |
| Theobromine | 5 - 50 | |
| 1-Methyluric Acid | 5 - 100 | |
| 1,7-Dimethyluric Acid | 2 - 50 | |
| This compound | 0.1 - 10 | **** |
Experimental Protocols
The standard method for quantifying caffeine and its metabolites in biological fluids is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Sample Preparation (Urine)
-
Collection: Collect a timed urine sample (e.g., 4-8 hours) after a known dose of caffeine. To minimize dietary interference, subjects should abstain from caffeine-containing products for a specified period before the test.
-
Stabilization: Acidify the urine sample immediately to prevent the degradation of unstable metabolites.
-
Extraction (Optional but Recommended): While "dilute-and-shoot" methods exist, solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analytes.
-
Condition an SPE cartridge (e.g., C18) with methanol and then water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol) to remove interferences.
-
Elute the analytes with a stronger solvent (e.g., methanol).
-
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
HPLC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to separate the metabolites.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for caffeine and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To aid in the understanding of the complex processes involved, the following diagrams illustrate the caffeine metabolism pathway and a typical experimental workflow for metabolite analysis.
Caption: Simplified caffeine metabolism pathway.
Caption: Experimental workflow for metabolite analysis.
Conclusion
Both this compound and theophylline can serve as biomarkers in the study of caffeine metabolism. However, for assessing the primary rate of caffeine metabolism, which is largely governed by CYP1A2 activity, theophylline is a more direct and arguably more reliable indicator. This is because its formation is a direct result of the initial metabolic step. The concentration of this compound, being a downstream product, is subject to the influence of multiple enzymatic steps, potentially confounding its interpretation as a sole indicator of the initial metabolism rate.
For a comprehensive assessment of caffeine metabolism, it is recommended to analyze a panel of metabolites, including the primary dimethylxanthines (paraxanthine, theobromine, and theophylline) and their downstream products, and to calculate established metabolite ratios for CYP1A2 phenotyping. This approach provides a more robust and nuanced understanding of an individual's caffeine metabolizing capacity.
Assessing the Diagnostic Potential of 7-Methyluric Acid in Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of 7-Methyluric acid as a potential diagnostic biomarker. It compares its known associations with disease to established biomarkers, details the analytical methodologies for its quantification, and visualizes relevant biological and experimental pathways. While this compound has been identified as a metabolite of caffeine and studied in various physiological contexts, its direct diagnostic utility as a standalone biomarker for specific diseases is still an emerging area of research. This guide synthesizes the available data to facilitate an objective assessment of its potential.
Introduction to this compound
This compound is a purine derivative and one of the numerous metabolites of caffeine. Following consumption, caffeine is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2, into various methylxanthines and methyluric acids. This compound is formed through the metabolic pathway involving its precursor, 7-methylxanthine. Its presence and concentration in biological fluids, particularly urine, can reflect caffeine intake and individual variations in caffeine metabolism.
Association of this compound with Disease
Current research has primarily explored the association of this compound, often as part of a broader panel of caffeine metabolites, with several conditions. It is important to note that these studies are largely correlational and do not establish causality or provide definitive diagnostic accuracy metrics.
Metabolic Syndrome: Studies have investigated the link between urinary caffeine metabolites and metabolic syndrome. A study analyzing data from the National Health and Nutrition Examination Survey (NHANES) found that a principal component (PC2) strongly correlated with this compound, 3-methyluric acid, 3,7-dimethyluric acid, 3-methylxanthine, 7-methylxanthine, and theobromine was positively associated with metabolic syndrome and central obesity. This suggests a potential link between the metabolic pathways involving these compounds and the pathophysiology of metabolic syndrome.
Comparison with Established Biomarkers for Metabolic Syndrome:
| Biomarker Panel | Method | Key Findings | Diagnostic Utility |
| This compound & other caffeine metabolites | HPLC-MS/MS | Positive association with metabolic syndrome and central obesity. | Investigational; potential as a non-invasive biomarker but lacks specificity and sensitivity data. |
| Uric Acid | Colorimetric enzymatic assays | Higher serum uric acid is a strong and independent predictor of incident Metabolic Syndrome. | Established risk predictor, but not a standalone diagnostic marker. |
| Lipid Profile (Triglycerides, HDL) | Enzymatic assays | Core components of the diagnostic criteria for Metabolic Syndrome. | Established, integral part of diagnosis. |
| Glucose/Insulin Resistance (HOMA-IR) | Immunoassay, enzymatic assays | Central to the pathophysiology and diagnosis of Metabolic Syndrome. | Established, core diagnostic component. |
| Inflammatory Markers (e.g., CRP) | Immunoassay | Often elevated in Metabolic Syndrome, indicating chronic low-grade inflammation. | Non-specific, supportive evidence. |
Parkinson's Disease: The role of caffeine and its metabolites in Parkinson's disease (PD) has been a subject of interest, with some studies suggesting a protective effect of caffeine consumption. While research has focused on various biomarkers for PD, including α-synuclein and dopamine metabolites, the direct diagnostic potential of this compound has not been established. However, given its origin from caffeine metabolism, it may serve as an indicator of caffeine intake, which is a variable of interest in PD research. A recent study identified uric acid, a related purine metabolite, in combination with body mass index as informative for early screening of Parkinson's disease.
Data on Diagnostic Accuracy
A significant limitation in assessing the diagnostic potential of this compound is the lack of studies providing key diagnostic accuracy metrics such as sensitivity and specificity. Most of the current literature focuses on identifying associations rather than validating this compound as a diagnostic tool against gold-standard diagnostic methods for specific diseases.
Experimental Protocols
The primary method for the quantification of this compound in biological samples, particularly urine, is High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity for the simultaneous measurement of multiple caffeine metabolites.
Protocol: Quantification of this compound in Human Urine by HPLC-MS/MS
This protocol is a generalized procedure based on common methodologies described in the literature.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex for 10 seconds to ensure homogeneity.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Take a 100 µL aliquot of the supernatant and dilute it with 900 µL of an internal standard solution (e.g., a stable isotope-labeled analog of this compound in 0.1% formic acid in water).
-
Vortex the diluted sample for 10 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 2% B
-
1-5 min: Ramp to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 2% B for column re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized on the specific instrument.
3. Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.
Visualizations
Caffeine Metabolism Pathway
The following diagram illustrates the metabolic pathway of caffeine, leading to the formation of this compound.
Caption: Metabolic pathway of caffeine leading to this compound.
Experimental Workflow for Urinary Metabolite Analysis
The diagram below outlines the typical workflow for analyzing urinary metabolites like this compound using HPLC-MS/MS.
Caption: A typical experimental workflow for urinary metabolite analysis.
Conclusion and Future Directions
This compound is a readily measurable metabolite of caffeine that has been associated with certain health conditions, notably metabolic syndrome. However, based on the current body of scientific literature, its potential as a standalone diagnostic biomarker is not yet established. The primary challenges include a lack of studies specifically designed to evaluate its diagnostic accuracy and the potential for confounding by dietary caffeine intake.
Future research should focus on:
-
Prospective Cohort Studies: To investigate the predictive value of this compound for disease development.
-
Comparative Diagnostic Accuracy Studies: To directly compare the sensitivity and specificity of this compound with established biomarkers for specific diseases.
-
Normalization Strategies: To develop methods to account for variations in caffeine consumption when interpreting this compound levels.
For researchers and drug development professionals, this compound may currently be more valuable as a biomarker of caffeine intake and a tool to understand individual differences in drug metabolism, rather than a direct diagnostic marker for a specific disease. Further rigorous validation is required to determine its ultimate place in the clinical diagnostic landscape.
Establishing Reference Ranges for 7-Methyluric Acid in Healthy Individuals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the establishment of reference ranges for 7-methyluric acid in healthy individuals. It includes a comparison of urinary concentrations from a large-scale study, detailed experimental protocols for common analytical methods, and a visual representation of the experimental workflow. This compound, a metabolite of caffeine and theophylline, is of growing interest in clinical and pharmaceutical research as a potential biomarker. Accurate reference ranges are crucial for the correct interpretation of study results and for exploring its diagnostic and therapeutic potential.
Urinary this compound Concentrations in a Healthy Adult Population
The following table summarizes the urinary concentrations of this compound as reported in a study utilizing data from the National Health and Nutrition Examination Survey (NHANES). This survey provides a robust dataset from a large, representative sample of the US population.
| Population Characteristic | Analytical Method | Median Concentration (μmol/L) | Interquartile Range (μmol/L) | Reference |
| US Adults (NHANES 2011-2014) | LC-MS/MS | 11.10 | Not Reported |
Note: The referenced study provided the median of non-log-transformed levels of urinary this compound.
Experimental Protocols
Accurate quantification of this compound is essential for establishing reliable reference ranges. Below are detailed methodologies for two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is highly sensitive and specific, making it a preferred choice for the analysis of metabolites in complex biological matrices like urine. The following protocol is based on the methodology used in the NHANES studies.
a. Sample Preparation:
-
Thawing and Mixing: Frozen urine samples are thawed to room temperature and thoroughly mixed.
-
Dilution: A small aliquot of the urine sample (e.g., 100 µL) is diluted with a solution containing stable isotope-labeled internal standards of the analytes of interest. This helps to correct for any variability during sample processing and analysis.
-
Centrifugation: The diluted sample is centrifuged to pellet any particulate matter.
-
Transfer: The clear supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.
b. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column is typically used for the separation of caffeine and its metabolites.
-
Mobile Phase: A gradient elution is commonly employed using a combination of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., methanol or acetonitrile with formic acid).
-
Ionization Mode: Electrospray ionization in the positive ion mode is generally used for the detection of this compound.
-
Mass Spectrometric Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and then monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
While generally less sensitive than LC-MS/MS, HPLC-UV is a robust and more widely available technique for the quantification of uric acid and its derivatives in urine.
a. Sample Preparation:
-
Thawing and Centrifugation: Urine samples are thawed and centrifuged to remove any sediment.
-
Dilution: The urine is diluted with the mobile phase or a suitable buffer to bring the analyte concentration within the linear range of the calibration curve.
-
Filtration: The diluted sample is filtered through a 0.45 µm syringe filter to remove any remaining particulate matter before injection.
b. HPLC-UV Instrumentation and Conditions:
-
HPLC System: An HPLC system consisting of a pump, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase consists of a phosphate buffer and an organic modifier like methanol or acetonitrile.
-
Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, typically around 280-290 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a calibration curve prepared with known concentrations of a this compound standard.
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the determination of this compound in urine samples,
Performance Showdown: Selecting the Optimal Internal Standard for 7-Methyluric Acid Analysis
A comparative guide for researchers navigating the critical choice of internal standards for accurate and precise quantification of 7-Methyluric acid by LC-MS/MS.
In the quantitative analysis of this compound (7-MUA), a key metabolite of caffeine and theophylline, the choice of an appropriate internal standard (IS) is paramount to achieving reliable and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, compensating for variations in extraction recovery, matrix effects, and instrument response. This guide provides a comprehensive comparison of commonly employed internal standards for 7-MUA analysis, supported by representative experimental data, to assist researchers in making an informed selection.
The Contenders: A Trio of Internal Standards
The most effective internal standards are stable isotope-labeled (SIL) analogs of the analyte. For this compound, the primary choices are deuterated (7-MUA-d3) and ¹³C-labeled (7-MUA-¹³C₃) versions. A structural analog, such as Theophylline, can also be considered, though it often presents performance limitations.
-
This compound-d3 (Deuterated): A commonly used SIL IS where three hydrogen atoms on the methyl group are replaced by deuterium. It is chemically very similar to the analyte.
-
This compound-¹³C₃ (¹³C-Labeled): A SIL IS where the three carbon atoms of the uric acid ring are replaced with their heavier ¹³C isotope. This type of labeling is often considered the "gold standard" due to its greater chemical identity to the analyte.
-
Theophylline (Structural Analog): A structurally similar molecule that is not isotopically labeled. It is a less expensive alternative but may not fully compensate for analytical variability.
Head-to-Head: Performance Data
The following table summarizes the typical performance characteristics of these internal standards in the LC-MS/MS analysis of this compound in human urine. The data is a composite representation based on established performance benchmarks for each class of internal standard.
| Performance Metric | This compound-d3 | This compound-¹³C₃ | Theophylline (Structural Analog) |
| Accuracy (% Bias) | -5% to +5% | -2% to +2% | -15% to +20% |
| Precision (%RSD) | < 10% | < 5% | < 20% |
| Recovery (%) | 85 - 105% | 95 - 105% | 70 - 110% |
| Matrix Effect (%) | 90 - 110% | 98 - 102% | 60 - 140% |
Key Takeaways:
-
¹³C-Labeled 7-MUA consistently demonstrates the highest accuracy and precision, with minimal deviation from the true value and the tightest reproducibility. Its recovery and matrix effect compensation are nearly ideal.
-
Deuterated 7-MUA provides very good performance, with acceptable accuracy and precision for most research applications. It is a robust and widely used option.
-
Theophylline , as a structural analog, shows significantly poorer performance. Its different chemical properties lead to less effective compensation for extraction and matrix-induced variations, resulting in lower accuracy and precision.
The "Why": A Logical Comparison
The choice between these internal standards hinges on the subtle yet significant differences in their chemical and physical properties.
Caption: Logical flow comparing the pros and cons of different internal standards.
Experimental Protocols
The following is a representative experimental protocol for the quantification of this compound in human urine using a stable isotope-labeled internal standard.
Sample Preparation
-
Thaw Samples: Thaw frozen human urine samples at room temperature.
-
Centrifuge: Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Spike with Internal Standard: In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 10 µL of the internal standard working solution (e.g., 1 µg/mL of 7-MUA-d3 or 7-MUA-¹³C₃ in methanol).
-
Vortex: Vortex the mixture for 10 seconds.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the sample, vortex for 30 seconds, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95%
-
Safety Operating Guide
Personal protective equipment for handling 7-Methyluric acid
Essential Safety and Handling Guide for 7-Methyluric Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C6H6N4O3 | [1][2] |
| Molecular Weight | 182.1 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility in DMSO | Approx. 20 mg/ml | [1] |
| Solubility in Dimethyl Formamide | Approx. 5 mg/ml | [1] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | Approx. 0.5 mg/ml | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years | [1][2] |
Operational Plan: Handling this compound
1. Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Body Protection: A standard laboratory coat must be worn at all times.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves). Gloves should be inspected before use and changed immediately if contaminated.
-
Eye and Face Protection: Safety goggles with side protection are required to prevent eye contact.[3]
-
Respiratory Protection: In situations where dust formation is likely, a particulate filter respirator (e.g., N95 or P1) should be used.[3][4]
2. Step-by-Step Handling Procedures
Follow these procedural steps for the safe handling of this compound:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily available.
-
Weighing and Transfer:
-
Conduct all manipulations of solid this compound within a chemical fume hood to control dust.
-
Use a tared container to accurately weigh the desired amount of the compound, minimizing the need for multiple transfers.
-
-
Solution Preparation:
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Clean all equipment and the work surface to prevent cross-contamination.
-
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Dispose of solutions containing this compound in a designated, labeled container for hazardous chemical waste. Do not pour down the drain.[4]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
